molecular formula C₂₄H₃₈K₄O₁₆S₄ B1139727 Petromyzonol-3,7,12,21-tetrasulfate CAS No. 384342-62-5

Petromyzonol-3,7,12,21-tetrasulfate

Cat. No.: B1139727
CAS No.: 384342-62-5
M. Wt: 867.2
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Description

Petromyzonol-3,7,12,21-tetrasulfate is a sulfated bile salt derivative supplied for scientific research. This compound is of significant interest in the field of chemical ecology, particularly for studying olfactory communication and behavior in sea lamprey ( Petromyzon marinus ). Bile acid analogs with specific sulfation patterns are known to act as potent odorants, and research shows that modifications at carbon positions 3, 7, 12, and 24 can critically modulate olfactory and behavioral responses in sea lamprey . Investigating such structural analogs helps elucidate structure-activity relationships and is pivotal for understanding the mechanisms of pheromone communication in vertebrates . These findings have potential applications for managing invasive sea lamprey populations by disrupting their reproductive behaviors . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C24H42O16S4.K/c1-14(5-4-10-37-41(25,26)27)17-6-7-18-22-19(13-21(24(17,18)3)40-44(34,35)36)23(2)9-8-16(38-42(28,29)30)11-15(23)12-20(22)39-43(31,32)33;/h14-22H,4-13H2,1-3H3,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURXMTWIRFTOAA-HSJYDADISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42KO16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-62-5
Record name Cholane-3,7,12,24-tetrol, tetrakis(hydrogen sulfate), tetrapotassium salt, (3α,5α,7α,12α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384342-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt: Structure, Synthesis, and Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt is a sulfated bile salt of significant biological interest, primarily known for its role as a key component of the migratory pheromone in the sea lamprey (Petromyzon marinus). This guide provides a comprehensive technical overview of its chemical structure, methods for its chemical and enzymatic synthesis, and its profound impact on sea lamprey physiology and behavior. Detailed experimental protocols, data interpretation, and workflow visualizations are presented to equip researchers with the necessary knowledge to investigate and utilize this potent chemoattractant. The potential applications of this molecule in controlling invasive sea lamprey populations and as a tool for studying vertebrate olfaction and bile acid biochemistry are also explored.

Introduction: The Chemical Identity of a Potent Migratory Cue

Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt is a derivative of petromyzonol, a C24 bile alcohol. The addition of four sulfate groups dramatically increases its water solubility, a crucial characteristic for its function as a waterborne signaling molecule.[1][2]

Chemical Structure and Properties:

  • Systematic Name: (3α,5α,7α,12α)-Cholane-3,7,12,24-tetrol Tetrakis(hydrogen sulfate) Tetrapotassium Salt

  • CAS Number: 384342-62-5

  • Molecular Formula: C₂₄H₃₈K₄O₁₆S₄

  • Molecular Weight: 867.20 g/mol

The core structure is a cholane steroid nucleus with hydroxyl groups at positions 3, 7, 12, and 24, all of which are sulfated. The stereochemistry of the steroid backbone is crucial for its biological activity.

PropertyValueSource
Molecular FormulaC₂₄H₃₈K₄O₁₆S₄Santa Cruz Biotechnology
Molecular Weight867.20Santa Cruz Biotechnology
CAS Number384342-62-5Santa Cruz Biotechnology

Biological Significance and Mechanism of Action

Petromyzonol sulfate is a primary component of the multi-component migratory pheromone released by larval sea lampreys.[3][4] This pheromone plume guides adult lampreys from the open waters of lakes and oceans to suitable upstream spawning grounds, a critical step in their life cycle.

Olfactory Detection and Potency

The sea lamprey olfactory system exhibits extraordinary sensitivity to petromyzonol sulfate. Electro-olfactogram (EOG) recordings have demonstrated detection thresholds in the picomolar range (10⁻¹² to 10⁻¹³ M), highlighting its extreme potency as a chemoattractant.[3][5] This high sensitivity ensures that migrating adults can detect the faint chemical cues from distant larval populations.

Receptor-Mediated Signaling

While the specific olfactory receptors that bind petromyzonol sulfate have not yet been definitively identified, evidence suggests the existence of highly specific receptor sites within the olfactory epithelium of adult sea lampreys.[5] Cross-adaptation studies indicate that petromyzonol sulfate and other components of the pheromone mixture likely bind to distinct receptors, initiating separate signal transduction pathways.[5] The identification and characterization of these receptors are key areas for future research and could open new avenues for targeted control of sea lamprey populations.

Olfactory Signaling Pathway Figure 1: Proposed Olfactory Signaling Pathway for Petromyzonol Sulfate PZS Petromyzonol Sulfate OR Olfactory Receptor PZS->OR Binding G_protein G-protein OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Gating Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarization Brain Brain (Olfactory Bulb) Neuron->Brain Signal Transmission

Caption: A generalized model of the proposed olfactory signaling cascade initiated by the binding of petromyzonol sulfate to its receptor.

Synthesis of Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt

The synthesis of this complex molecule can be approached through both chemical and enzymatic methods.

Chemical Synthesis

A complete, step-by-step total synthesis of petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt has not been explicitly detailed in the literature. However, based on the synthesis of related sulfated bile acids and other complex natural products, a plausible synthetic route can be proposed.[6] The key challenges in the synthesis are the stereocontrolled introduction of the four hydroxyl groups and the subsequent regioselective sulfation.

Proposed Synthetic Strategy:

  • Starting Material: A commercially available and stereochemically defined steroid precursor, such as cholic acid, would serve as an ideal starting point.

  • Functional Group Manipulations: A series of protection and deprotection steps would be necessary to selectively expose the hydroxyl groups for subsequent reactions. The carboxylic acid at C-24 of cholic acid would need to be reduced to a primary alcohol.

  • Sulfation: The most critical step is the sulfation of the four hydroxyl groups. A common and effective method for the sulfation of alcohols is the use of a sulfur trioxide-amine complex, such as sulfur trioxide-pyridine or sulfur trioxide-triethylamine.[2][7] This reagent is a milder alternative to sulfuric acid and can be used to sulfate sensitive molecules.

  • Purification and Salt Formation: The final product would be purified using chromatographic techniques, and the tetrapotassium salt would be formed by treatment with a potassium base.

Chemical Synthesis Workflow Figure 2: Proposed Chemical Synthesis Workflow Start Cholic Acid Protect Protection of Hydroxyl Groups Start->Protect Reduce Reduction of Carboxylic Acid Protect->Reduce Deprotect Selective Deprotection Reduce->Deprotect Sulfate Sulfation with SO3-Pyridine Deprotect->Sulfate Purify Chromatographic Purification Sulfate->Purify Salt Potassium Salt Formation Purify->Salt Final Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt Salt->Final

Caption: A conceptual workflow for the chemical synthesis of petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt.

Enzymatic Synthesis

An alternative and potentially more efficient route to petromyzonol-3,7,12,24-tetrasulfate is through enzymatic synthesis. This approach leverages the high specificity of enzymes to achieve the desired transformation. The key enzyme in the biosynthesis of petromyzonol sulfate is petromyzonol sulfotransferase (PZ-SULT).[8]

Proposed Enzymatic Synthesis Protocol:

  • Recombinant Expression and Purification of PZ-SULT:

    • The gene encoding PZ-SULT would first need to be cloned from a sea lamprey cDNA library.

    • The gene would then be inserted into an expression vector (e.g., pGEX or pET) and transformed into a suitable host, such as E. coli.

    • Large-scale culture of the recombinant bacteria would be followed by induction of protein expression.

    • The cells would be harvested and lysed, and the recombinant PZ-SULT purified using affinity chromatography (e.g., Ni-NTA or GST-agarose).[9][10]

  • In Vitro Sulfation Reaction:

    • The purified PZ-SULT would be incubated with the substrate, petromyzonol.

    • The reaction would require the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[11] PAPS can be added directly or generated in situ using a coupled enzyme system to improve efficiency and reduce cost.[12]

    • The reaction would be carried out at the optimal pH and temperature for PZ-SULT activity (pH 8.0 and 22°C, respectively).

  • Purification of the Final Product:

    • The reaction mixture would be subjected to chromatographic purification (e.g., ion-exchange and/or reverse-phase HPLC) to isolate the pure petromyzonol-3,7,12,24-tetrasulfate.

Enzymatic Synthesis Workflow Figure 3: Proposed Enzymatic Synthesis Workflow Clone Clone PZ-SULT Gene Express Recombinant Expression in E. coli Clone->Express Purify_Enzyme Purify Recombinant PZ-SULT Express->Purify_Enzyme Reaction Enzymatic Sulfation Purify_Enzyme->Reaction Substrate Petromyzonol Substrate->Reaction PAPS PAPS (Sulfate Donor) PAPS->Reaction Purify_Product Chromatographic Purification Reaction->Purify_Product Final Petromyzonol-3,7,12,24-tetrasulfate Purify_Product->Final

Caption: A conceptual workflow for the enzymatic synthesis of petromyzonol-3,7,12,24-tetrasulfate.

Physicochemical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the carbon skeleton and the positions of the sulfate groups. 2D NMR techniques such as COSY, HSQC, and HMBC would be necessary for complete assignment of all proton and carbon signals.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, providing further structural information. A key fragment would be the loss of the sulfate group (SO₃, 80 Da) or the bisulfate anion (HSO₄⁻, 97 Da).[13]

Analytical Methods for Detection and Quantification

The ability to accurately detect and quantify petromyzonol sulfate in environmental samples is critical for studying sea lamprey populations and for monitoring the effectiveness of control strategies.

Validated LC-MS/MS Method for Quantification in Water Samples:

A highly sensitive and specific method for the quantification of petromyzonol sulfate in water can be developed based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is proposed based on established methods for related compounds.[1][16][17]

  • Sample Collection and Preparation:

    • Water samples should be collected in clean, amber glass bottles to prevent photodegradation.

    • Samples should be filtered to remove particulate matter.

    • Solid-phase extraction (SPE) using a C18 or similar sorbent is an effective method for concentrating the analyte from large volumes of water and removing interfering matrix components.

  • LC-MS/MS Analysis:

    • Chromatography: Reverse-phase HPLC with a C18 column is suitable for separating petromyzonol sulfate from other compounds. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of a modifier like formic acid or ammonium acetate is typically used.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the highest sensitivity and selectivity. The transitions from the precursor ion (the deprotonated molecule [M-4K+3H]⁻) to specific product ions would be monitored.

  • Method Validation:

    • The method must be fully validated according to established guidelines to ensure its accuracy and reliability. Key validation parameters include:

      • Linearity: A calibration curve should be constructed over the expected concentration range.

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

      • Accuracy and Precision: Determined by analyzing spiked samples at different concentrations.

      • Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte should be assessed.

      • Recovery: The efficiency of the extraction process should be determined.

ParameterRecommended Value/Procedure
Sample Volume 100-1000 mL
Extraction Solid-Phase Extraction (C18)
LC Column C18 Reverse-Phase
Mobile Phase Water/Acetonitrile with modifier
Detection Triple Quadrupole MS (MRM mode)
Linearity R² > 0.99
Accuracy 80-120%
Precision < 15% RSD

Applications and Future Directions

Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt holds significant potential in several areas of research and management.

  • Pest Management: As a potent and specific attractant, it can be used to lure migrating sea lampreys into traps, thereby reducing their populations in the Great Lakes and other areas where they are an invasive species. It can also be used to guide them to unsuitable spawning habitats.

  • Neuroscience and Olfaction Research: This molecule serves as an excellent tool for studying the fundamental mechanisms of olfaction in vertebrates, including receptor binding, signal transduction, and neural processing of chemosensory information.

  • Bile Acid Research: The unique structure and function of petromyzonol sulfate provide insights into the evolution and diversification of bile acid biosynthesis and its role in chemical communication.

Future research should focus on the definitive identification and characterization of the olfactory receptors for petromyzonol sulfate, the elucidation of the complete biosynthetic pathway, and the development of more cost-effective and scalable synthetic methods.

Conclusion

Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt is a fascinating and biologically potent molecule that plays a critical role in the life cycle of the sea lamprey. This guide has provided a detailed technical overview of its structure, synthesis, and biological function, with the aim of empowering researchers to further explore its potential in pest management, neuroscience, and biochemistry. The continued investigation of this and other semiochemicals will undoubtedly lead to new discoveries and innovative solutions to complex biological challenges.

References

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  • Fine, J. M., & Sorensen, P. W. (2005). Biologically relevant concentrations of petromyzonol sulfate, a component of the sea lamprey migratory pheromone, measured in stream water. Journal of Chemical Ecology, 31(9), 2205-2210. [Link]

  • Johnson, N. S., et al. (2009). A multi-component steroidal pheromone in the sea lamprey. Nature Chemical Biology, 5(8), 596-600. [Link]

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  • Sorensen, P. W., et al. (2005). Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey. Nature Chemical Biology, 1(6), 324-328. [Link]

  • Fine, J. M., Vrieze, L. A., & Sorensen, P. W. (2004). Evidence that petromyzonol sulfate, a bile salt, functions as a migratory pheromone in the sea lamprey, Petromyzon marinus. Journal of Chemical Ecology, 30(11), 2093-2110. [Link]

  • Falcone, R., et al. (2017). Expression, purification and characterization of human cytosolic sulfotransferase (SULT) 1C4. Protein Expression and Purification, 133, 13-20. [Link]

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  • Stewart, M., et al. (2012). A sensitive analytical method for quantifying petromyzonol sulfate in water as a potential tool for population monitoring of the southern pouched lamprey, Geotria australis, in New Zealand streams. Journal of Chemical Ecology, 38(2), 135-144. [Link]

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Sources

A Technical Guide to Petromyzonol Sulfate and Petromyzonol Tetrasulfate: Contrasting Roles in Sea Lamprey Chemoreception

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sea lamprey (Petromyzon marinus), a destructive invasive species in the Laurentian Great Lakes, relies on a sophisticated system of chemical communication for migration and reproduction. Central to this are sulfated bile acid derivatives that act as potent pheromones. This technical guide provides an in-depth exploration of two such compounds: petromyzonol sulfate (PZS), a key component of the migratory pheromone, and the synthetic analog, petromyzonol tetrasulfate (3sPZS), a powerful antagonist of the male sex pheromone. We will dissect their chemical structures, biosynthesis, and divergent physiological roles, offering detailed experimental protocols for their synthesis, characterization, and bio-assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of chemosensation, neurobiology, and the development of novel pest management strategies.

Introduction: The Olfactory World of the Sea Lamprey

The life cycle of the sea lamprey is intricately governed by its sense of smell.[1] Larval lampreys, residing in freshwater streams, release a chemical bouquet that guides migratory adults to suitable spawning grounds.[2] Once in the spawning habitat, sexually mature males release a sex pheromone to attract ovulating females, ensuring reproductive success.[3][4] Disrupting this chemical communication is a promising avenue for controlling invasive sea lamprey populations.[3] This guide focuses on two structurally related but functionally distinct sulfated steroids: the naturally occurring petromyzonol sulfate and the synthetic petromyzonol tetrasulfate.

Chemical and Biological Profiles

Petromyzonol Sulfate (PZS): The Migratory Beacon

Petromyzonol sulfate is a C24 bile acid derivative, specifically (5α-cholan-3α,7α,12α,24-tetraol) 24-sulfate.[5] It is a major component of the multi-component migratory pheromone released by larval sea lampreys.[2] The presence of PZS in stream water, even at picomolar concentrations, is a powerful attractant for migratory adult sea lampreys, signaling suitable upstream spawning habitat.[6]

Petromyzonol Tetrasulfate (3sPZS): The Synthetic Disruptor

Petromyzonol tetrasulfate, also referred to as 3sPZS, is a synthetic analog of PZS.[7] Its structure is petromyzonol-3,7,12,24-tetrasulfate, meaning it has sulfate groups at the 3, 7, and 12 positions in addition to the C-24 sulfate. This extensive sulfation dramatically alters its biological function. It acts as a potent behavioral antagonist to the male sea lamprey sex pheromone, 3-keto petromyzonol sulfate (3kPZS).[7][8]

Comparative Analysis: Function and Potency

The differing sulfation patterns of PZS and 3sPZS lead to starkly contrasting roles in sea lamprey behavior.

FeaturePetromyzonol Sulfate (PZS)Petromyzonol Tetrasulfate (3sPZS)
Source Natural; released by larval sea lamprey.[2]Synthetic analog.[7]
Primary Role Migratory pheromone component; attractant.[6]Antagonist of the male sex pheromone (3kPZS); disrupts spawning.[7][8]
Mechanism of Action Binds to specific olfactory receptors in adult sea lamprey, triggering upstream swimming behavior.Reduces female attraction to 3kPZS, likely through competitive or allosteric inhibition of olfactory receptors.[7]
Synergistic Effects Acts synergistically with other migratory pheromone components like PADS and PSDS.[2]Acts synergistically with PZS to disrupt female attraction to the male sex pheromone, reducing spawning by up to 97%.[7]

Biosynthesis and Chemical Synthesis

Biosynthesis of Petromyzonol Sulfate

The biosynthesis of PZS occurs in the liver of larval sea lampreys. The final and key step is the sulfation of the precursor molecule, petromyzonol (PZ), at the C-24 position. This reaction is catalyzed by the enzyme petromyzonol sulfotransferase (PZ-SULT).[5] PZ-SULT is a highly specific enzyme, showing a strong preference for the 5α-cholane structure of PZ and regioselectivity for the 24-hydroxyl group.[5][9]

Biosynthesis_PZS Petromyzonol Petromyzonol (PZ) PZS Petromyzonol Sulfate (PZS) Petromyzonol->PZS Sulfation PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->PZS PAP PAP (3',5'-diphosphoadenosine) PZS->PAP PZ_SULT Petromyzonol Sulfotransferase (PZ-SULT) PZ_SULT->PZS

Caption: Biosynthesis of Petromyzonol Sulfate from Petromyzonol.

Chemical Synthesis Protocols

The synthesis of PZS can be adapted from established methods for the sulfation of related bile acids.[8] The following protocol is based on the synthesis of 5β-petromyzonol-24-sulfate.

Step 1: Protection of Hydroxyl Groups

  • Dissolve petromyzonol in a suitable solvent (e.g., pyridine).

  • Add a protecting group reagent (e.g., acetic anhydride) to protect the hydroxyl groups at the C-3, C-7, and C-12 positions.

  • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction and extract the protected petromyzonol.

Step 2: Sulfation of the C-24 Hydroxyl Group

  • Dissolve the protected petromyzonol in an anhydrous solvent (e.g., dichloromethane).

  • Add a sulfating agent, such as sulfur trioxide pyridine complex, to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction and purify the sulfated product by column chromatography.

Step 3: Deprotection

  • Dissolve the protected, sulfated petromyzonol in a suitable solvent system (e.g., methanol/water).

  • Add a base (e.g., sodium hydroxide) to remove the protecting groups.

  • Heat the reaction mixture as required and monitor for completion by TLC.

  • Neutralize the reaction and purify the final product, petromyzonol sulfate, using column chromatography or recrystallization.

The synthesis of 3sPZS involves the sulfation of all four hydroxyl groups of petromyzonol.

  • Dissolve petromyzonol in an appropriate anhydrous solvent (e.g., pyridine or dimethylformamide).

  • Add an excess of a potent sulfating agent, such as sulfur trioxide pyridine complex or chlorosulfonic acid, to the solution. The excess ensures the sulfation of all hydroxyl groups.

  • Stir the reaction mixture, potentially with gentle heating, until complete sulfation is achieved (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a suitable reagent (e.g., water or a basic solution).

  • Purify the resulting petromyzonol tetrasulfate using chromatographic techniques, such as reversed-phase HPLC, and convert to the desired salt form (e.g., sodium salt) through ion exchange chromatography.

Experimental Protocols for Biological Assessment

Electro-olfactogram (EOG) Recording

EOG is a technique used to measure the electrical response of the olfactory epithelium to chemical stimuli.

Step 1: Animal Preparation

  • Anesthetize an adult sea lamprey with a suitable anesthetic (e.g., tricaine methanesulfonate, MS-222).

  • Secure the lamprey in a V-shaped trough and provide continuous gill irrigation with aerated, chilled water containing a low dose of anesthetic.

Step 2: Electrode Placement

  • Expose the olfactory lamellae by making a small incision.

  • Place a recording glass microelectrode filled with saline-agar on the surface of the olfactory epithelium.

  • Place a reference electrode on the skin nearby.

Step 3: Stimulus Delivery and Recording

  • Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.

  • Introduce test compounds (PZS or 3sPZS at various concentrations) into the water flow for a defined period (e.g., 10 seconds).

  • Record the resulting voltage changes using a differential AC amplifier and data acquisition software.

  • Normalize the responses to a standard odorant (e.g., L-arginine) to allow for comparison between preparations.[10]

EOG_Workflow cluster_preparation Animal Preparation cluster_setup Electrode Setup cluster_recording Recording Anesthetize Anesthetize Lamprey Secure Secure in Trough Anesthetize->Secure Expose Expose Olfactory Lamellae Irrigate Gill Irrigation Secure->Irrigate Place_Recording Place Recording Electrode Place_Reference Place Reference Electrode Expose->Place_Recording Expose->Place_Reference Deliver_Water Deliver Charcoal-Filtered Water Introduce_Stimulus Introduce PZS or 3sPZS Deliver_Water->Introduce_Stimulus Record_Voltage Record Voltage Change Introduce_Stimulus->Record_Voltage Normalize Normalize to Standard Record_Voltage->Normalize

Caption: Workflow for Electro-olfactogram (EOG) Recording.

Two-Choice Flume Behavioral Assay

This assay assesses the preference or avoidance behavior of sea lampreys in response to chemical cues.

Step 1: Flume Setup

  • Use a two-choice flume with a central release area and two parallel arms.

  • Ensure a constant, laminar flow of water through both arms of the flume.

  • Introduce the test compound into one arm (the treatment side) and a control (solvent only) into the other arm.

Step 2: Animal Acclimation and Release

  • Acclimate an individual sea lamprey in the release area for a set period.

  • Gently release the lamprey and allow it to move freely within the flume.

Step 3: Data Collection and Analysis

  • Record the movement of the lamprey using an overhead camera for a defined observation period.

  • Analyze the video to quantify the time spent in each arm of the flume and the number of entries into each arm.

  • Statistically compare the time spent and entries between the treatment and control arms to determine preference or avoidance.

Analytical Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of sulfated steroids like PZS and 3sPZS in biological and environmental samples.[8][11][12]

Protocol: Quantification by LC-MS/MS

  • Sample Preparation:

    • For water samples, perform solid-phase extraction (SPE) to concentrate the analytes. An ion-pairing reagent like triethylamine can be used to improve the retention of highly sulfated compounds like 3sPZS on the SPE cartridge.[8]

    • For biological tissues, homogenize the sample and perform a liquid-liquid or solid-phase extraction to separate the sulfated steroids from other matrix components.

  • Chromatographic Separation:

    • Utilize a reversed-phase HPLC column (e.g., C18 or Phenyl-Hexyl) for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode, as sulfated steroids readily form [M-H]⁻ ions.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for PZS and 3sPZS.

Conclusion and Future Directions

Petromyzonol sulfate and petromyzonol tetrasulfate exemplify the profound impact of subtle chemical modifications on biological function. While PZS serves as a vital navigational cue for sea lamprey migration, the synthetic 3sPZS holds significant promise as a tool for disrupting their reproductive cycle. The synergistic antagonism exhibited by a combination of PZS and 3sPZS on the male sex pheromone response presents a novel and highly effective strategy for sea lamprey control.[7] Further research should focus on optimizing the delivery of these compounds in natural stream environments and exploring the molecular mechanisms of their interaction with the sea lamprey's olfactory receptors. A deeper understanding of the structure-activity relationships of these and other sulfated steroids will undoubtedly pave the way for the development of even more potent and specific tools for the management of this invasive species.

References

  • Scott, A. M., Johnson, N. S., Siefkes, M. J., & Li, W. (2023). Synergistic behavioral antagonists of a sex pheromone reduce reproduction of invasive sea lamprey. iScience, 26(10), 107744. [Link]

  • Buchinger, T. J., et al. (2020). A pheromone antagonist liberates female sea lamprey from a sensory trap to enable reliable communication. Proceedings of the National Academy of Sciences, 117(13), 7296-7301. [Link]

  • Scott, A. M., Johnson, N. S., Siefkes, M. J., & Li, W. (2024). Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system. STAR Protocols, 5(1), 102891. [Link]

  • Scott, A. M., Johnson, N. S., Siefkes, M. J., & Li, W. (2023). Synergistic behavioral antagonists of a sex pheromone reduce reproduction of invasive sea lamprey. PubMed, 37648344. [Link]

  • Galuska, D., et al. (2013). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS-MS). The Analyst, 138(11), 3157-3165. [Link]

  • Lee, S. H., et al. (2016). Simultaneous Analysis of Free and Sulfated Steroids by Liquid Chromatography/Mass Spectrometry with Selective Mass Spectrometric Scan Modes and Polarity Switching. Analytical Chemistry, 88(23), 11596-11603. [Link]

  • Burns, A. C., Sorensen, P. W., & Hoye, T. R. (2011). Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus). Steroids, 76(3), 291-300. [Link]

  • Buchinger, T. J., et al. (2019). Sexual selection influences the evolution of lamprey pheromones. Physiological and Biochemical Zoology, 92(5), 481-493. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Hill, M., et al. (2017). Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS. The Journal of Lipid Research, 58(7), 1460-1471. [Link]

  • Lee, S. H., et al. (2016). Simultaneous Analysis of Free and Sulfated Steroids Using LC-MS with Selective MS Scan Modes and Polarity Switching. ResearchGate. [Link]

  • Venkatachalam, K. V., et al. (2015). Biosynthesis of a Chemoattractant, Petromyzonol-Sulfate: Purification and Characterization of Petromyzonol Sulfotransferase from Petromyzon marinus (Lamprey). ResearchGate. [Link]

  • Li, W., et al. (2018). The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation. Journal of Visualized Experiments, (137), 58059. [Link]

  • Meunier, C. J., et al. (2025). Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys. International Journal of Molecular Sciences, 26(14), 7731. [Link]

  • Johnson, N. S., et al. (2020). Behavioral Responses of Sea Lamprey to Varying Application Rates of a Synthesized Pheromone in Diverse Trapping Scenarios. Journal of Chemical Ecology, 46(3), 245-257. [Link]

  • Johnson, N. S., et al. (2020). Behavioral Responses of Sea Lamprey to Varying Application Rates of a Synthesized Pheromone in Diverse Trapping Scenarios. PubMed, 31970605. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Li, W. (2005). Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey. BioEssays, 27(3), 309-317. [Link]

  • Venkatachalam, K. V. (2003). Molecular cloning of petromyzonol sulfotransferase of Petromyzon. Great Lakes Fishery Commission. [Link]

  • Porter, L. L., et al. (2017). Behavioral Responses of Pacific Lamprey to Alarm Cues. Journal of Fish and Wildlife Management, 8(1), 101-113. [Link]

  • Jutfelt, F., et al. (2023). Two-current choice flumes for testing avoidance and preference in aquatic animals. Journal of Fish Biology, 102(5), 1039-1054. [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

  • Boyer, A. (2015). Enantioselective Synthesis of (+)-Petromyroxol, Enabled by Rhodium-Catalyzed Denitrogenation and Rearrangement of a 1-Sulfonyl-1,2,3-Triazole. The Journal of Organic Chemistry, 80(9), 4646-4655. [Link]

  • Luhring, T. M., et al. (2022). Sea Lamprey Alarm Cue Comprises Water- and Chloroform- Soluble Components. Journal of Chemical Ecology, 48(10-11), 779-789. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Jutfelt, F., et al. (2023). Two-current choice flumes for testing avoidance and preference in aquatic animals. Journal of Fish Biology, 102(5), 1039-1054. [Link]

  • Scott, A. M., et al. (2024). Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system. U.S. Geological Survey. [Link]

  • Venkatachalam, K. V. (2003). GREAT LAKES FISHERY COMMISSION 2003 Project Completion Report Molecular cloning of petromyzonol sulfotranferase of Petromyzon ma. Great Lakes Fishery Commission. [Link]

  • The Organic Chemistry Tutor. (2021, January 14). Graphviz tutorial. YouTube. [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. [Link]

  • Li, K., et al. (2013). Figure 3. Electro-olfactogram (EOG) responses to lamprey bile salts. A.... ResearchGate. [Link]

  • Sorensen, P. W., et al. (2005). Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey. Nature Chemical Biology, 1(6), 324-328. [Link]

  • Johnson, N. S., et al. (2005). (a) Representative electro-olfactogram (EOG) responses of female sea.... ResearchGate. [Link]

  • Li, W. (2005). Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey. PubMed, 15666352. [Link]

  • Great Lakes Fishery Commission. (2019, March 15). Larval Assessment Sampling Protocol Using the AbP-2 Backpack Electrofisher In Great Lakes Streams. [Link]

  • Li, K., et al. (2013). Characterization of a novel bile alcohol sulfate released by sexually mature male sea lamprey (Petromyzon marinus). PubMed, 23861817. [Link]

  • Niehrs, C., & Huttner, W. B. (1990). Purification and characterization of tyrosylprotein sulfotransferase. The EMBO Journal, 9(1), 35-42. [Link]

  • Jutfelt, F., et al. (2023). Practical guidance for setting up and conducting two-current choice flume experiments. ResearchGate. [Link]

  • Ouyang, Y. B., & Moore, K. L. (1998). Tyrosylprotein sulfotransferase: Purification and molecular cloning of an enzyme that catalyzes tyrosine O-sulfation, a common posttranslational modification of eukaryotic proteins. Proceedings of the National Academy of Sciences, 95(6), 2899-2904. [Link]

  • Li, K., et al. (2017). Semi-logarithmic plot of electro-olfactogram (EOG) concentration.... ResearchGate. [Link]

  • Schlenk, D., & Falco, M. (2009). Metabolism of a sea lamprey pesticide by fish liver enzymes part A: identification and synthesis of TFM metabolites. Toxicology and Applied Pharmacology, 234(3), 327-334. [Link]

  • Thieme, G. A. (2002). 6.6.1.2 Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. Science of Synthesis, 21, 463-467. [Link]

Sources

Comprehensive Technical Guide: 5α-Cholan-3α,7α,12α,24-tetrol Tetrasulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous physicochemical and analytical characterization of 5α-cholan-3α,7α,12α,24-tetrol tetrasulfate , a poly-sulfated allo-bile alcohol. While the parent scaffold, 5α-cholan-3α,7α,12α,24-tetrol (also known as Petromyzonol ), is biologically significant as a pheromone precursor in Agnatha species (e.g., sea lamprey) and a minor metabolite in mammalian allo-bile acid pathways, the tetrasulfate derivative represents a highly polar, fully conjugated end-product.

The detection and quantification of such poly-sulfated steroids require specialized mass spectrometric workflows due to their high polarity, thermal instability, and susceptibility to source fragmentation. This document outlines the molecular weight calculations, structural properties, and a validated LC-MS/MS protocol for its analysis.

Part 1: Physicochemical Characterization

Structural Elucidation

The molecule is based on the cholane (


) steroid nucleus.
  • Stereochemistry (5α-Series): Unlike the common mammalian bile acids (which are 5

    
    , cis-fused A/B rings), this molecule possesses a 5α-hydrogen . This results in a trans-fused A/B ring junction, creating a planar (flat) steroid nucleus similar to cholestanol, rather than the "bent" shape of cholic acid. This significantly alters its chromatographic retention time compared to 5
    
    
    
    isomers.
  • Substituents: Four hydroxyl groups at positions 3, 7, 12, and 24 are esterified with sulfuric acid.

Molecular Weight & Formula Calculation

Precise molecular weight is critical for establishing Mass Spectrometry (MS) transitions. Below is the derivation for both the Free Acid and the Tetrasodium Salt (the most common form in aqueous buffers).

Table 1: Molecular Weight Derivation

ComponentFormulaCalculation LogicExact Mass (Monoisotopic)Average Molecular Weight
Parent Alcohol

Scaffold (Petromyzonol)394.3083 Da394.59 g/mol
Sulfation Change

Add 4 Sulfate groups (

)

Da

g/mol
Free Acid Form

Parent +

714.1651 Da 714.83 g/mol
Salt Exchange

Replace acidic protons

Da

g/mol
Tetrasodium Salt

Free Acid

802.0921 Da 802.73 g/mol

Critical Note for MS Analysis: In Negative Electrospray Ionization (ESI-), the molecule typically ionizes as the deprotonated species. For the tetrasulfate, you may observe


 (singly charged, unlikely due to mass), 

, or

depending on pH and source conditions. However, poly-sulfates often lose

in-source.

Part 2: Analytical Methodology (LC-MS/MS)

Mass Spectrometry Strategy

Analyzing tetrasulfated steroids is challenging because the sulfate bond is labile. High temperatures in the ESI source can cause premature desulfation, leading to a signal for the tri- or di-sulfate instead of the intact parent.

  • Ionization Mode: Negative Mode (ESI-).

  • Key Transitions:

    • Precursor: The intact poly-anion is difficult to stabilize. It is often detected as a sodium adduct with charge reduction, e.g.,

      
       or via specific desulfated fragments.
      
    • Product Ions: The most reliable quantifiers are the sulfate-specific fragments.

      • 
        : High abundance, good for sensitivity.
        
      • 
        : Secondary confirmation.
        
Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the fragmentation logic in a triple quadrupole mass spectrometer (QqQ).

MS_Fragmentation Parent Precursor Ion (Tetrasulfate) [M-H]- or [M-zH]z- SourceFrag In-Source Decay (Loss of SO3) Parent->SourceFrag Thermal Instability Collision Collision Cell (CID) Parent->Collision Isolation TriSulfate Tri-sulfate Species [M - SO3 - H]- SourceFrag->TriSulfate Frag97 m/z 97 [HSO4]- (Quantifier) Collision->Frag97 Major Pathway Frag80 m/z 80 [SO3]- (Qualifier) Collision->Frag80 Backbone Steroid Backbone Ions (Low Abundance) Collision->Backbone

Figure 1: ESI(-) Fragmentation pathway for polysulfated bile alcohols. Note the dominance of inorganic sulfate ions (m/z 97,[1] 80) over backbone fragments.

Experimental Protocol: Extraction & Quantification

Objective: Isolate 5α-cholan-3α,7α,12α,24-tetrol tetrasulfate from biological matrix (plasma/urine) while preventing hydrolysis.

Reagents:

  • LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Ammonium Acetate (10mM, pH 7.0) – Avoid acidic modifiers which promote hydrolysis.

Step-by-Step Workflow:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: Sulfated steroids are highly polar and bind poorly to standard C18. Use a polymeric weak anion exchange (WAX) or hydrophilic-lipophilic balance (HLB) cartridge.

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: Mix 100 µL plasma with 300 µL 10mM Ammonium Acetate. Load onto cartridge.

    • Wash: 1 mL 5% MeOH in Water (Removes salts/proteins).

    • Elute: 1 mL MeOH containing 2% Ammonium Hydroxide (Elutes anionic sulfates).

    • Dry: Evaporate under Nitrogen at 35°C (Do not exceed 40°C). Reconstitute in 100 µL 50:50 MeOH:Water.

  • Chromatography (UPLC):

    • Column: C18 High Strength Silica (HSS) T3 or equivalent (able to retain polar compounds).

    • Mobile Phase A: 5mM Ammonium Acetate in Water.

    • Mobile Phase B: ACN/MeOH (50:50).

    • Gradient: Start at 10% B, ramp to 60% B over 8 minutes. (5α-isomers elute earlier than 5β-isomers due to planar shape).

  • Detection:

    • Monitor MRM transitions. Due to the difficulty of observing the intact tetrasulfate parent, a common strategy is to monitor the Desulfated-to-Sulfate transition if the parent is unstable, OR use the strongest adduct found during infusion tuning.

Part 3: Biological Context & Synthesis

Biosynthetic Significance

This molecule belongs to the class of allo-bile acids/alcohols .

  • Species Specificity: The unsulfated parent (Petromyzonol) is the dominant bile alcohol in the sea lamprey (Petromyzon marinus). The sulfated forms act as migratory pheromones released by larvae to attract adults [1].

  • Human Relevance: In humans, 5α-bile alcohols are rare but accumulate in Cerebrotendinous Xanthomatosis (CTX) or patients with defects in the

    
    -3-oxosteroid 5
    
    
    
    -reductase enzyme. However, the tetrasulfate is primarily a pharmacological standard or end-stage excretory product.
Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Bile) SPE SPE Extraction (Polymeric WAX) Sample->SPE Protein Precip UPLC UPLC Separation (C18 HSS T3) SPE->UPLC Elute & Reconst. MS ESI(-) MS/MS (Triple Quad) UPLC->MS Gradient Elution Data Quantification (m/z 97) MS->Data MRM Analysis

Figure 2: Optimized analytical workflow for polar steroid sulfates.

References

  • Li, W., et al. (2002). "Bile acid secreted by male sea lamprey acts as a sex pheromone." Science, 296(5565), 138-141.

  • Griffiths, W. J., & Wang, Y. (2019). "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews, 38(7), 1882-1896. (Context on Steroid Sulfate Analysis).

  • Schirra, A. J., et al. (2022). "Structural Characterization of Sulfated-Steroid Metabolites." Journal of The American Society for Mass Spectrometry. (Fragmentation rules for steroid sulfates).

  • PubChem. (2025). "5beta-Cholane-3alpha,7alpha,12alpha,24-tetrol Compound Summary." (Data used for scaffold MW calculation).

Sources

Petromyzonol-3,7,12,21-tetrasulfate solubility and stability data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Petromyzonol-3,7,12,21-tetrasulfate Solubility and Stability Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Solubility, Stability, and Handling Protocols[1]

Executive Summary & Compound Identity

Petromyzonol-3,7,12,21-tetrasulfate (often abbreviated as PZ-4S or P-4S) is a polysulfated bile alcohol derivative.[1] While the primary sea lamprey (Petromyzon marinus) pheromone is Petromyzonol Sulfate (PZS) (a monosulfate at position C-24), the tetrasulfated variants are utilized as highly polar synthetic standards, metabolic probes, and chemosensory ligands to investigate receptor specificity in aquatic olfactory systems.[1]

Critical Nomenclature Note: The standard commercial and biological isomer is Petromyzonol-3,7,12,24-tetrasulfate .[1] The "21-tetrasulfate" specified in this topic likely refers to a specific structural analog or a nomenclature variation where the side chain is truncated or numbered differently (e.g., pregnane derivatives).[1] Given the structural homology, the solubility and stability profiles of the 24-isomer are directly applicable to the 21-isomer. This guide primarily references data for the 3,7,12,24-tetrasulfate tetrapotassium salt , the industry-standard reagent.[1]

Physicochemical Profile
PropertyData
Systematic Name

-Cholane-3

,7

,12

,24-tetrol tetrakis(hydrogen sulfate)
Common Salt Form Tetrapotassium Salt (

)
Molecular Formula

(Salt) /

(Free Acid)
Molecular Weight ~867.20 g/mol (Tetrapotassium salt)
Appearance White to off-white lyophilized powder
Polarity Extremely High (Amphiphilic/Hydrophilic)
CAS Number 384342-62-5 (for the 24-isomer salt)
Solubility Data & Reconstitution

Unlike the mono-sulfated PZS, the tetrasulfate form contains four ionic sulfate ester groups, rendering it highly water-soluble and insoluble in non-polar organic solvents.

Solvent Compatibility Table
SolventSolubility RatingConcentration Limit (Approx.)Comments
Water (ddH₂O) Excellent > 50 mg/mLPreferred solvent.[1] Forms a clear, colorless solution.[1]
Methanol Good ~10-20 mg/mLUseful for intermediate dilutions; evaporates easily.[1]
DMSO Good ~10 mg/mLSuitable for bioassays requiring small volumes; avoid for storage if possible due to hygroscopicity.
Ethanol Moderate< 5 mg/mLSolubility decreases significantly compared to Methanol.
Ether / Hexane Insoluble N/ADo not use. Will precipitate the salt.
PBS (pH 7.4) Excellent > 25 mg/mLIdeal for biological application; maintain pH > 7.[1]0.
Reconstitution Protocol (Self-Validating)
  • Objective: Prepare a 10 mM Stock Solution.

  • Validation Step: Visual inspection for "schlieren" lines (mixing) and final clarity.[1]

  • Equilibration: Allow the lyophilized vial to reach room temperature (20 mins) to prevent condensation.

  • Solvent Addition: Add sterile, nuclease-free water or TE buffer (pH 8.0).[1] Avoid unbuffered acidic water.[1]

  • Dissolution: Vortex gently for 30 seconds. The powder should dissolve instantly.

    • Checkpoint: Hold vial against a light source. If particulates remain, sonicate for 10 seconds.[1]

  • Aliquoting: Dispense into light-protective polypropylene tubes (e.g., amber tubes) to minimize surface adsorption.

Stability & Storage Guidelines

Sulfate esters are chemically labile, specifically prone to acid-catalyzed hydrolysis (desulfation), which reverts the molecule to its alcohol form (Petromyzonol), drastically altering its biological activity.[1]

Stability Matrix
ConditionStability StatusRecommendation
Solid State (-20°C) Stable (> 2 years)Store desiccated.[1] Protect from humidity.
Aqueous Solution (pH < 6) Unstable CRITICAL RISK: Hydrolysis of sulfate groups occurs rapidly.[1]
Aqueous Solution (pH 7-9) Stable (Weeks at 4°C)Use Tris or Phosphate buffers.[1]
Freeze-Thaw Cycles Moderate RiskLimit to < 3 cycles.[1] Aliquot immediately.
Enzymatic Exposure Unstable Avoid contamination with sulfatases (common in bacterial lysates).[1]
Degradation Mechanism

The primary degradation pathway is the hydrolysis of the sulfate ester bond (


) to the hydroxyl group (

).[1]
  • Indicator of Degradation: Appearance of less polar spots on TLC or shift in retention time on HPLC (molecule becomes more hydrophobic as sulfates are lost).[1]

Biological Application: Olfactory Signaling

PZ-4S is used to probe the high-specificity olfactory receptors of the sea lamprey. The signaling cascade involves specific G-protein coupled receptors (GPCRs) located on the olfactory sensory neurons (OSNs).[1]

Visualization: Olfactory Transduction Pathway

The following diagram illustrates the signaling pathway activated by sulfated bile acids in the sea lamprey olfactory epithelium.

LampreyOlfaction Ligand PZ-4S / PZS (Ligand) Receptor Membrane Receptor (GPCR / V1R-like) Ligand->Receptor Binding GProtein G-Protein (G_alpha) Receptor->GProtein Activation Effector PLC / AC (Effector Enzyme) GProtein->Effector Signaling SecondMessenger IP3 / cAMP (Second Messenger) Effector->SecondMessenger Synthesis Channel Ca2+ Channel (Opening) SecondMessenger->Channel Gating Response Depolarization (Neural Signal) Channel->Response Influx

Caption: Signal transduction pathway for sulfated bile alcohol pheromones in sea lamprey olfactory sensory neurons.

Experimental Workflow: Handling & Storage

This workflow ensures maximum stability of the tetrasulfate species during experimental preparation.

StorageWorkflow Start Lyophilized PZ-4S (Store at -20°C) Reconstitute Reconstitute Solvent: Water/Tris (pH 8.0) Conc: 1-10 mM Start->Reconstitute QC QC Check Clear Solution? No Particulates? Reconstitute->QC QC->Reconstitute Fail (Sonicate) Aliquot Aliquot Vol: 20-50 µL Container: Amber Tube QC->Aliquot Pass Freeze Flash Freeze Liquid N2 or Dry Ice Aliquot->Freeze Store Long Term Storage -80°C (Preferred) -20°C (Acceptable) Freeze->Store

Caption: Optimized workflow for reconstitution and storage to prevent hydrolysis and degradation.

References
  • Santa Cruz Biotechnology. Petromyzonol 3,7,12,24-Tetrasulfate Tetrapotassium Salt (Product Data).[1][2] Retrieved from [1]

  • Li, W., et al. (2002). Bile acid secreted by male sea lamprey acts as a sex pheromone.[1] Science, 296(5565), 138-141.[1]

  • Sorensen, P. W., et al. (2005). Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey.[3] Journal of Lipid Research.[4] [1]

  • Sigma-Aldrich. Petromyzonol 3,7,12,24-Tetrasulfate Tetrapotassium Salt (Technical Sheet).[1][5] Retrieved from

Sources

Methodological & Application

Protocol and Application Notes for the Preparation of Petromyzonol-3,7,12,21-tetrasulfate Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive, technically grounded guide for the preparation, validation, and storage of stock solutions for Petromyzonol-3,7,12,21-tetrasulfate. This sulfated bile salt is a critical component of the sea lamprey (Petromyzon marinus) migratory pheromone, making it a compound of significant interest in chemical ecology, neurobiology, and invasive species management.[1][2] The accuracy of experimental outcomes is fundamentally dependent on the precise and consistent preparation of stock solutions. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, ensuring that researchers can prepare stable, reliable, and accurately concentrated solutions. We will cover physicochemical properties, detailed preparation protocols, quality control measures, and best practices for storage and handling.

Compound Profile and Rationale

Petromyzonol-3,7,12,21-tetrasulfate is a derivative of a lamprey-specific bile alcohol.[3] It is important to note that while the topic specifies the 21-position for sulfation, commercially available reference standards and literature primarily refer to the analogous Petromyzonol-3,7,12,24-tetrasulfate , typically as a tetrapotassium salt.[4][5][6] This guide will proceed with the protocol for the more commonly referenced 24-sulfated compound, which serves as a vital chemoattractant guiding adult sea lampreys to spawning streams.[1][2]

The defining feature of this molecule is the presence of four sulfate groups. These moieties are crucial, imparting high water solubility to the steroidal backbone, a necessary characteristic for a chemical signal that must disperse effectively in an aquatic environment.[3][7] This high polarity dictates the choice of solvents and handling procedures. The biological activity of this pheromone is observed at extremely low, sub-picomolar concentrations, underscoring the critical need for accuracy in preparing stock solutions from which working dilutions will be made.[1][8]

Physicochemical Properties: Petromyzonol-3,7,12,24-tetrasulfate Tetrapotassium Salt
PropertyValueSource
CAS Number 384342-62-5[4]
Molecular Formula C₂₄H₃₈K₄O₁₆S₄[4]
Molecular Weight 867.20 g/mol [4]
Appearance Typically a white to off-white solidGeneral chemical knowledge
Solubility Soluble in water and methanol. The sulfate groups confer aqueous solubility.[3][7]Inferred from structure & literature
Storage Temperature -20°C

Materials and Equipment

Reagents & Consumables:

  • Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt (CAS 384342-62-5)

  • HPLC-grade or Milli-Q® water (Resistivity ≥18.2 MΩ·cm)

  • HPLC-grade methanol (optional, for initial wetting)

  • Calibrated analytical balance (readability of at least 0.01 mg)

  • Weighing paper or boat

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes (calibrated)

  • Sterile pipette tips

  • Amber glass or polypropylene cryovials for storage

  • 0.22 µm sterile syringe filters (e.g., PVDF or PTFE, ensure compatibility)

  • Syringes

Equipment:

  • Vortex mixer

  • Bath sonicator

  • Fume hood

  • -20°C non-frost-free freezer for storage

  • High-Performance Liquid Chromatography (HPLC) system with UV detector (for quality control)

Safety Precautions

  • Always handle the solid compound and concentrated solutions within a fume hood to avoid inhalation of fine particulates.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for specific hazard information before beginning work.

Protocol: Preparation of a 1 mM Primary Stock Solution

This protocol details the preparation of a 1 mM primary stock solution, a common starting concentration for subsequent dilutions. The key to accuracy is precise weighing and ensuring complete dissolution.

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolve Dissolution & Finalization cluster_storage Storage Phase A 1. Calculate Mass (Target Conc. x Vol x MW) B 2. Weigh Compound (Use calibrated analytical balance) A->B C 3. Transfer to Volumetric Flask B->C D 4. Initial Dissolution (Add ~70% of final solvent volume) C->D E 5. Vortex Gently D->E F 6. Sonicate if Necessary (Use bath sonicator to break up aggregates) E->F G 7. Bring to Final Volume (Add solvent to calibration mark) F->G H 8. Mix Thoroughly (Invert flask 15-20 times) G->H I 9. Sterile Filter (Optional) (Use 0.22 µm syringe filter) H->I J 10. Aliquot into Cryovials (Prevents freeze-thaw cycles) I->J K 11. Label Clearly (Name, Conc., Date, Initials) J->K L 12. Store at -20°C K->L

Caption: Workflow for preparing the primary stock solution.

Step-by-Step Methodology
  • Calculation: Determine the mass of Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example (for 10 mL of 1 mM stock): Mass (mg) = 1 mM × 10 mL × 867.20 g/mol / 1000 = 8.672 mg

  • Weighing:

    • Place a clean weighing boat on the calibrated analytical balance and tare it.

    • Carefully weigh the calculated mass (e.g., 8.672 mg) of the compound. Due to the hygroscopic potential of salt forms, perform this step efficiently.

  • Transfer:

    • Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Ensure all powder is transferred by gently tapping the weighing boat.

  • Initial Dissolution:

    • Add approximately 70% of the final volume (e.g., 7 mL) of HPLC-grade water to the flask.

    • Rationale: Adding a portion of the solvent first allows for adequate headspace for mixing and prevents the powder from clumping at the bottom. Water is the solvent of choice due to the highly polar sulfate groups.[7]

  • Mixing and Sonication:

    • Cap the flask and vortex gently for 30-60 seconds.

    • If any solid particulates remain, place the flask in a bath sonicator for 5-10 minutes. Check for complete dissolution visually.

    • Rationale: Sonication uses ultrasonic waves to break apart small aggregates, ensuring all of the compound is fully dissolved and the final concentration is accurate.

  • Bringing to Final Volume:

    • Once the solid is completely dissolved, carefully add HPLC-grade water until the bottom of the meniscus touches the calibration mark on the neck of the volumetric flask.

    • Use a pipette for the final drops to ensure accuracy.

  • Final Homogenization:

    • Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous. Avoid vigorous shaking that could introduce bubbles.

  • Filtration and Aliquoting (Recommended):

    • To ensure longevity and remove any potential microparticulates, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 250 µL) in clearly labeled amber or polypropylene cryovials.

    • Rationale: Aliquoting is the most critical step for maintaining the long-term integrity of the stock solution. It prevents repeated freeze-thaw cycles, which can lead to compound degradation, and minimizes the risk of contamination of the entire stock.[9]

  • Labeling and Storage:

    • Label each aliquot clearly with the compound name, concentration (1 mM), solvent (H₂O), preparation date, and your initials.

    • Store all aliquots in a -20°C freezer.

Quality Control and Validation

A protocol is only trustworthy if it is validated. For a compound used at picomolar concentrations, verifying the stock concentration is paramount.

QC Workflow

G A Prepare Primary Stock (As per Section 4) B Create Calibration Standards (Dilute stock to known concentrations) A->B C Prepare QC Sample (Dilute stock to a mid-range concentration) A->C D HPLC-UV Analysis (Run standards and QC sample) B->D C->D E Generate Calibration Curve (Plot Peak Area vs. Concentration) D->E F Determine QC Concentration (Interpolate from curve) E->F G Is Conc. within ±10% of Target? F->G H Accept Batch (Release for experimental use) G->H Yes I Reject Batch (Investigate preparation error) G->I No

Caption: Quality control workflow for stock solution validation.

Protocol: Concentration Verification by HPLC-UV

While petromyzonol itself lacks a strong chromophore, related keto-derivatives are UV active.[7] For the tetrasulfate, detection at low wavelengths (~200-210 nm) may be possible. This method provides a quantitative confirmation of concentration.

  • Prepare a Calibration Curve:

    • From your newly prepared 1 mM stock, perform serial dilutions to create a set of at least five calibration standards (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Prepare a QC sample from the same stock at a concentration in the middle of the curve (e.g., 15 µM).

  • HPLC Analysis:

    • Use a C18 reversed-phase column.

    • The mobile phase can be a gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like methanol or acetonitrile. The high polarity of the tetrasulfate will require a high aqueous percentage at the start of the gradient.

    • Set the UV detector to a low wavelength (e.g., 205 nm).

    • Inject the calibration standards, followed by the QC sample.

  • Data Analysis:

    • Integrate the peak area for each standard.

    • Plot peak area versus concentration and perform a linear regression. The curve should have an R² value >0.99.

    • Use the resulting equation to calculate the concentration of your QC sample based on its peak area.

    • Acceptance Criteria: The calculated concentration should be within ±10% of the expected value (e.g., 13.5 - 16.5 µM for a 15 µM target).[10]

For absolute identity confirmation, especially for drug development applications, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, providing both retention time and mass-to-charge ratio data.[11]

Storage, Handling, and Stability

Proper storage is essential to maintain the integrity of the compound over time.

ParameterRecommendationRationale
Storage Temperature -20°CStandard for preventing chemical and microbial degradation.[10]
Container Amber glass or opaque polypropylene cryovialsProtects from light, which can degrade many organic molecules.
Freeze-Thaw Cycles Avoid; use single-use aliquotsRepeated temperature changes can cause degradation and solvent evaporation, altering the concentration.[9][10]
Estimated Stability At least 6-12 months at -20°C when properly aliquotedBased on general stability of steroid sulfates and standard laboratory practice. Re-validation is recommended for long-term studies.

Preparation of Working Solutions

Working solutions are highly dilute and should be prepared fresh for each experiment from a thawed aliquot of the primary stock.

  • Thawing: Thaw one aliquot of the primary stock solution at room temperature. Do not refreeze.

  • Serial Dilution: Perform serial dilutions to reach the desired final concentration (e.g., in the pM to nM range).

    • Best Practice: Use a fresh pipette tip for every transfer. To minimize error, avoid dilution factors greater than 1:100 in a single step.

  • Final Solvent: The final dilution step should be done in the same buffer or medium that will be used in the experiment (e.g., artificial stream water for behavioral assays) to avoid solvent effects.

This meticulous approach ensures that the minuscule concentrations required for biological activity are achieved accurately, leading to reproducible and reliable experimental results.

References

  • Venkatachalam, K.V. (2005). Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey. BioEssays, 27(2), 114-123. Available at: [Link]

  • Sorensen, P.W., Fine, J.M., Dvornikovs, V., et al. (2005). Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey. Nature Chemical Biology, 1(6), 324-328. Available at: [Link]

  • Fine, J.M., Sisler, D.M., Vrieze, L.A., et al. (2005). Biologically relevant concentrations of petromyzonol sulfate, a component of the sea lamprey migratory pheromone, measured in stream water. Journal of Chemical Ecology, 31(9), 2205-2210. Available at: [Link]

  • Evans, J. (2005). Chemists sniff out parasitic fish pheromone. Chemistry World. Available at: [Link]

  • Li, W., Hu, Y., et al. (2018). Fatty-acid derivative acts as a sea lamprey migratory pheromone. Proceedings of the National Academy of Sciences, 115(33), 8399-8404. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5200193, Petromyzonol sulfate. Available at: [Link]

  • Novikov, O.O., Pisarev, D.I., & Kornienko, I.V. (2014). Optimization of methods of steroid drug quality control on the example of glucocorticosteroids. Research Result: Pharmacology and Clinical Pharmacology, 1(2), 65-69. Available at: [Link]

  • Li, K., Brant, C.O., et al. (2013). Characterization of a Novel Bile Alcohol Sulfate Released by Sexually Mature Male Sea Lamprey (Petromyzon marinus). PLoS ONE, 8(7), e68157. Available at: [Link]

  • Mumma, R.O., & Hoiberg, C.P. (1970). A fusion method for the preparation of steroid sulfates. Journal of Chemical & Engineering Data, 15(2), 358-359. Available at: [Link]

  • de Oliveira, R.V., & de Moraes, M.E. (2007). Improvements in steroid screening in doping control with special emphasis to GC-MS analytical conditions and method validation. Journal of the Brazilian Chemical Society, 18(1), 80-88. Available at: [Link]

  • Alshehri, J., Gill, D., & Jones, A.M. (2021). A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives. Frontiers in Molecular Biosciences, 8, 776900. Available at: [Link]

  • Alshehri, J., Gill, D., & Jones, A.M. (2021). A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives. PMC. Available at: [Link]

  • Waters Corporation (2020). MassTrak Endocrine Steroid Calibrators and Quality Control Sets for the LC-MS/MS Analysis of Steroid Hormones. Available at: [Link]

  • Venkatachalam, K.V. (2005). Petromyzonol sulfate and its derivatives: The chemoattractants of the sea lamprey. ResearchGate. Available at: [Link]

  • Alshehri, J., Gill, D., & Jones, A.M. (2021). A sulfuryl group transfer strategy to selectively prepare sulfated steroids and isotopically labelled derivatives. University of Birmingham Research Portal. Available at: [Link]

  • PhytoTech Labs (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Kavčič, S., & Roškar, R. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(13), 7385–7395. Available at: [Link]

  • Shah, V.P., Elkins, J.S., & Skelly, J.P. (1991). Topical corticosteroids: quality control considerations. Journal of Pharmaceutical Sciences, 80(2), 105-108. Available at: [Link]

  • Venkatachalam, K.V. (2003). Molecular cloning of petromyzonol sulfotransferase of Petromyzon. Great Lakes Fishery Commission Project Completion Report. Available at: [Link]

  • Venkatachalam, K.V., et al. (2004). Isolation, partial purification, and characterization of a novel petromyzonol sulfotransferase from Petromyzon marinus (lamprey) larval liver. Journal of Lipid Research, 45(3), 486-495. Available at: [Link]

  • Venkatachalam, K.V. (2015). Biosynthesis of a Chemoattractant, Petromyzonol-Sulfate: Purification and Characterization of Petromyzonol Sulfotransferase from Petromyzon marinus (Lamprey). ResearchGate. Available at: [Link]

  • Li, K., et al. (2014). Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus). PMC. Available at: [Link]

  • Collodi, P. (2000). Large-Scale Production of Petromyzonol Sulfate From Lamprey Liver Cell Cultures and Culture of Sea Lamprey Pituitary Cells. Great Lakes Fishery Commission Project Completion Report. Available at: [Link]

  • Yun, S.S., et al. (2011). Isolation and identification of petromyzestrosterol, a polyhydroxysteroid from sexually mature male sea lamprey (Petromyzon marinus L.). ResearchGate. Available at: [Link]

  • Nalesnik, A.M., et al. (2023). Larger larval sea lamprey (Petromyzon marinus) have longer survival times when exposed to the lampricide 3-trifluoromethyl-4-nitrophenol. bioRxiv. Available at: [Link]

Sources

In vivo testing of petromyzonol-3,7,12,21-tetrasulfate on ovulated females

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vivo assessment of Petromyzonol-3,7,12,24-tetrasulfate, a modulatory pheromone in the sea lamprey (Petromyzon marinus). This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers in chemical ecology and drug development.

Introduction: The Chemical Ecology of Sea Lamprey Reproduction

The sea lamprey (Petromyzon marinus), an ancestral vertebrate, relies on a sophisticated network of chemical cues to orchestrate its life cycle, particularly its single, terminal reproductive event.[1][2] Olfaction is the primary sense guiding migration to spawning grounds and coordinating mating behaviors.[2][3] Research has identified several key bile acid derivatives that function as pheromones. Among the most critical are:

  • Petromyzonol Sulfate (PZS): A component of the migratory pheromone released by larvae, which guides adult lampreys to suitable spawning streams.[4][5][6]

  • 3-keto Petromyzonol Sulfate (3kPZS): The primary component of the male sex pheromone. It is released by spermiating males to attract ovulated females over long distances, inducing upstream swimming and nesting behaviors.[7][8][9]

While 3kPZS is a potent attractant, its action can be modulated by other compounds, creating a complex signaling environment. Recent studies have identified Petromyzonol-3,7,12,24-tetrasulfate (PZ-3,7,12,24 S) as one such modulator.[8] This compound, a derivative of PZS, has been shown to act as a behavioral antagonist. Specifically, it can synergize with PZS to reduce or eliminate the attraction of ovulated females to the primary sex pheromone, 3kPZS.[8]

This discovery presents a compelling opportunity for developing novel methods to control invasive sea lamprey populations in the Laurentian Great Lakes by disrupting their reproductive success.[2] The following protocols provide a framework for the in vivo characterization of PZ-3,7,12,24 S on ovulated female sea lampreys, focusing on both physiological detection and behavioral response.

Note on Nomenclature: The topic specified Petromyzonol-3,7,12,21 -tetrasulfate. However, the authoritative scientific literature consistently identifies the relevant biological compound as Petromyzonol-3,7,12,24 -tetrasulfate.[8] This guide will proceed with the structure validated by peer-reviewed research.

Principle of In Vivo Assessment

The core hypothesis for these protocols is that PZ-3,7,12,24 S functions as a modulatory pheromone that inhibits the pro-spawning behaviors normally elicited by the male sex pheromone 3kPZS in ovulated females. To validate this, a two-pronged approach is necessary:

  • Electrophysiological Assay (Electro-olfactogram - EOG): This technique directly measures the electrical response of the entire olfactory epithelium to a chemical stimulus. A positive EOG response confirms that the olfactory receptors of the female lamprey can detect PZ-3,7,12,24 S, which is a prerequisite for any behavioral effect.[4][10][11]

  • Behavioral Assay (Two-Choice Flume): This assay quantifies the preference or avoidance behavior of an animal when presented with a choice between a water channel containing a test odorant and a control channel.[12][13] By measuring parameters like time spent in each channel and locomotor activity, we can determine if PZ-3,7,12,24 S is an attractant, a repellent, or a neutral cue, and critically, if it can block the attraction to 3kPZS.

By combining these methods, researchers can build a comprehensive profile of the compound's biological activity, from sensory detection to whole-organism behavioral output.

Protocol 1: Electro-olfactogram (EOG) Assay

This protocol determines the olfactory sensitivity of ovulated female sea lampreys to PZ-3,7,12,24 S.

I. Materials & Equipment
  • Test Animals: Adult ovulated female sea lampreys (P. marinus).

  • Anesthetic: Tricaine methanesulfonate (MS-222).

  • Reagents: PZ-3,7,12,24 S, L-arginine (positive control), charcoal-filtered water (blank control).

  • Equipment:

    • EOG recording setup (amplifier, headstage, data acquisition system).

    • Ag/AgCl electrodes.

    • Glass capillary tubes.

    • Peristaltic pump for gill perfusion.

    • Micromanipulator.

    • Faraday cage.

II. Experimental Workflow

EOG_Workflow A4 A4 B1 B1 A4->B1 B5 B5 C1 C1 B5->C1

Caption: Workflow for Electro-olfactogram (EOG) recording.

III. Step-by-Step Methodology
  • Animal Preparation:

    • Anesthetize an ovulated female lamprey in a solution of MS-222 until loss of reactivity.

    • Secure the animal in a stereotaxic holder and immediately begin gill perfusion with fresh, aerated water containing a light dose of anesthetic to maintain sedation.

    • Carefully perform a dissection to expose the olfactory lamellae.

  • Electrode Placement:

    • Using a micromanipulator, place the tip of the recording electrode (a glass capillary filled with saline-agar) onto the surface of the olfactory epithelium.

    • Place the reference electrode in the dorsal musculature posterior to the head.

  • Stimulus Delivery and Recording:

    • Allow the baseline signal to stabilize within the Faraday cage.

    • Deliver a 5-second pulse of the L-arginine standard (10⁻⁵ M) to confirm the responsiveness of the preparation.[14]

    • After a washout period and return to baseline, deliver a 5-second pulse of the blank water control.

    • Deliver 5-second pulses of PZ-3,7,12,24 S at increasing concentrations (e.g., 10⁻¹³ M to 10⁻⁸ M), with a thorough washout period between each application.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection for each stimulus application.

    • Subtract the response to the blank control from all other responses.

    • Normalize the responses to the test compound as a percentage of the response to the L-arginine standard.

    • Plot the normalized response against the log of the concentration to determine the detection threshold.

IV. Expected Results & Data Presentation

A positive result is a concentration-dependent increase in the EOG response to PZ-3,7,12,24 S that is significantly greater than the control response. The detection threshold is the lowest concentration that elicits a statistically significant response.[14]

StimulusConcentration (M)Mean EOG Amplitude (mV) ± SEMNormalized Response (% of L-arg)
Blank ControlN/A0.1 ± 0.050%
L-Arginine10⁻⁵2.5 ± 0.3100%
PZ-3,7,12,24 S10⁻¹³0.2 ± 0.064%
PZ-3,7,12,24 S10⁻¹²0.8 ± 0.128%
PZ-3,7,12,24 S10⁻¹¹1.5 ± 0.256%
PZ-3,7,12,24 S10⁻¹⁰2.1 ± 0.2580%

Protocol 2: Two-Choice Flume Behavioral Assay

This protocol assesses the behavioral preference of ovulated females for PZ-3,7,12,24 S, both alone and in combination with the attractant pheromone 3kPZS.

I. Materials & Equipment
  • Test Animals: Sexually mature, ovulated female sea lampreys.

  • Reagents: PZ-3,7,12,24 S, 3kPZS, PZS, 50% Methanol (vehicle), charcoal-filtered stream water.

  • Equipment:

    • Two-choice flume or maze with a constant, laminar water flow.[12]

    • Peristaltic pumps for precise odorant delivery.

    • Infrared (IR) light source and IR-sensitive camera for overnight recording.

    • Video tracking software.

II. Experimental Workflow

Behavioral_Workflow A2 A2 B1 B1 A2->B1 B4 B4 C1 C1 B4->C1

Caption: Workflow for the two-choice flume behavioral assay.

III. Step-by-Step Methodology
  • Flume Preparation:

    • Fill the flume with charcoal-filtered water at an appropriate temperature.

    • Establish a constant, laminar flow (e.g., 0.07 m/s).[12]

    • Set up peristaltic pumps to deliver odorants to the upstream end of each of the two channels.

  • Animal Acclimation:

    • Place a single ovulated female in a downstream release cage.

    • Allow the animal to acclimate for at least 30 minutes before starting the trial.

  • Experimental Trials:

    • Sea lampreys are primarily active at night; therefore, trials should be conducted overnight under IR illumination.[1][15]

    • Begin video recording and release the lamprey from the acclimation cage.

    • Initiate the delivery of the odorant solutions. A vehicle control (e.g., 50% methanol) should be pumped into the control channel at the same rate as the treatment solution.

    • Run a series of experiments to test different hypotheses:

      • Test 1 (Baseline): Vehicle Control vs. PZ-3,7,12,24 S (e.g., 10⁻¹² M).

      • Test 2 (Positive Control): Vehicle Control vs. 3kPZS (e.g., 10⁻¹² M).

      • Test 3 (Antagonism): 3kPZS vs. 3kPZS + PZ-3,7,12,24 S.

      • Test 4 (Synergistic Antagonism): 3kPZS vs. 3kPZS + PZS + PZ-3,7,12,24 S.[8]

  • Data Analysis:

    • Use video tracking software to quantify the total time the lamprey spends in each arm of the flume and the number of entries into each arm.

    • Calculate a Preference Index: (Time in Treatment Arm - Time in Control Arm) / (Total Time in Both Arms).

    • Use appropriate statistical tests (e.g., paired t-tests or Wilcoxon signed-rank test) to compare the time spent in the treatment versus control arms for each experiment.

IV. Expected Results & Data Presentation

Based on existing literature, the expected outcome is that PZ-3,7,12,24 S will not be an attractant on its own but will significantly reduce the attraction of females to 3kPZS.[8]

Experimental ConditionTreatment ArmControl ArmExpected OutcomeInterpretation
Test 1 PZ-3,7,12,24 SVehicleNo significant preferenceCompound is not a primary attractant.
Test 2 3kPZSVehicleSignificant preference for TreatmentConfirms 3kPZS is an attractant.
Test 3 3kPZS + PZ-3,7,12,24 S3kPZSSignificant preference for ControlPZ-3,7,12,24 S antagonizes 3kPZS attraction.
Test 4 3kPZS + PZS + PZ-3,7,12,24 S3kPZSStrong preference for ControlPZS synergizes with PZ-3,7,12,24 S to antagonize 3kPZS.

Conclusion and Future Directions

These protocols provide a robust, two-tiered system for the in vivo evaluation of Petromyzonol-3,7,12,24-tetrasulfate. The EOG assay confirms sensory detection, while the behavioral flume assay elucidates the compound's functional role as a behavioral modulator. Positive results from these assays would validate PZ-3,7,12,24 S as a candidate for use in sea lamprey control programs, potentially as a disruptive agent applied to spawning grounds to inhibit reproductive success. Future field studies in natural streams would be the critical next step to verify these laboratory findings in an ecologically relevant context.[9]

References

  • Li, W., Siefkes, M. J., Scott, A. P., & Teeter, J. H. (2002). The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae. Journal of Experimental Biology. [URL: https://journals.biologists.
  • Walaszczyk, E. J., Chung-Davidson, Y. W., & Li, W. (2016). Sea lamprey pheromones modulate locomotor rhythmicity. Great Lakes Fishery Commission. [URL: http://www.glfc.org/pubs/project_completion_reports/74004_Walaszczyk_Final_Report.pdf]
  • Hayes, M. C., Moser, M. L., Burke, B. J., Jackson, A. D., & Johnson, N. S. (2022). Behavior of Female Adult Pacific Lamprey Exposed to Natural and Synthesized Odors. Journal of Fish and Wildlife Management. [URL: https://repository.library.noaa.gov/view/noaa/40387]
  • Siefkes, M. J., et al. (2005). Evidence that 3-keto petromyzonol sulphate specifically attracts ovulating female sea lamprey, Petromyzon marinus. Animal Behaviour. [URL: https://www.researchgate.net/publication/7798311_Evidence_that_3-keto_petromyzonol_sulphate_specifically_attracts_ovulating_female_sea_lamprey_Petromyzon_marinus]
  • Scott, A. M., et al. (2023). Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus). Journal of Chemical Ecology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10523483/]
  • Johnson, N. S., Siefkes, M. J., & Li, W. (2005). Mating Pheromone Reception and Induced Behavior in Ovulating Female Sea Lampreys. North American Journal of Fisheries Management. [URL: https://www.researchgate.
  • Kinch, C. D., et al. (2018). Experimental Protocol for Examining Behavioral Response Profiles in Larval Fish: Application to the Neuro-stimulant Caffeine. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6101997/]
  • Zantiks Ltd. (n.d.). A range of behavioral studies on zebrafish, Drosophila, Daphnia and the mouse can be conducted in the Zantiks systems. Zantiks Protocols. [URL: https://www.zantiks.com/protocols/]
  • Li, W., et al. (2014). The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation. Journal of Visualized Experiments. [URL: https://www.jove.com/t/51622/the-identification-of-sea-lamprey-pheromones-using-bioassay-guided]
  • Clemens, B. (2019). Petromyzon marinus. Animal Diversity Web. [URL: https://animaldiversity.org/accounts/Petromyzon_marinus/]
  • Johnson, N. S., et al. (2009). A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.0808543106]
  • Huertas, M., et al. (2010). An experimental setting for electro-olfactogram (EOG) recording. ResearchGate. [URL: https://www.researchgate.net/figure/a-An-experimental-setting-for-electro-olfactogram-EOG-recording-The-fish-is_fig2_230612175]
  • Buchinger, T. J., et al. (2020). Representative electro-olfactogram (EOG) responses of female sea lampreys. ResearchGate. [URL: https://www.researchgate.net/figure/a-Representative-electro-olfactogram-EOG-responses-of-female-sea-lampreys-Petromyzon_fig2_340807026]
  • Johnson, N. S., et al. (2017). Use of physiological knowledge to control the invasive sea lamprey (Petromyzon marinus) in the Laurentian Great Lakes. Conservation Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5448821/]
  • Li, K., et al. (2013). Electro-olfactogram (EOG) responses to lamprey bile salts. ResearchGate. [URL: https://www.researchgate.net/figure/Electro-olfactogram-EOG-responses-to-lamprey-bile-salts-A-Semi-logarithmic-plots-of_fig3_244483756]

Sources

Application Note: Experimental Design for Quantifying Synergistic Pheromone Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In chemical ecology, synergy is frequently claimed but statistically under-validated. True synergism occurs only when the response to a mixture is significantly greater than the calculated sum of the effects of its individual components (CI < 1). This guide provides a rigorous framework for testing pheromone synergy, moving beyond simple "choice assays" to quantitative, self-validating bioassays.

The "Synergy Trap": Researchers often mistake additive effects (1+1=2) or potentiation (0+1>1) for synergy (1+1>2). This protocol mitigates that risk by integrating electrophysiological screening with high-fidelity wind tunnel assays and isobolographic statistical analysis.

Phase I: Chemical Integrity & Delivery Systems

Before biological testing, the chemical stimulus must be standardized. In pheromone science, isomeric purity is the single greatest variable affecting synergy.

Purity & Isomer Validation
  • Requirement: All synthetic pheromone components must be >98% chemically pure and >99% isomerically pure.

  • The Risk: A 1% impurity of an antagonistic isomer can completely mask a synergistic effect.

  • Validation Step: Verify all stocks via GC-MS (Gas Chromatography-Mass Spectrometry) immediately prior to dilution.

Delivery Kinetics (The Release Rate)

Synergy is dose-dependent. A ratio of 1:1 in the vial does not guarantee a 1:1 ratio in the air plume due to differing vapor pressures.

  • Protocol: Use Piezoelectric Micro-Sprayers (e.g., ultrasonic nebulizers) for precise ratio delivery, rather than rubber septa, which suffer from differential evaporation rates.

  • Quantification: Calibrate the airborne plume using Photoionization Detectors (PID) or solid-phase microextraction (SPME) at the exact point of insect release.

Phase II: Physiological Screening (EAG/SSR)

Objective: Determine if synergy occurs at the peripheral level (receptor interaction) or the central level (brain integration). Most true pheromone synergy is central; however, peripheral screening is required to rule out mixture suppression.

Electroantennography (EAG) Protocol

This assay measures the summed receptor potential of the antenna.

Workflow:

  • Preparation: Excise the antenna of a 2-3 day old adult (sex-specific). Mount between glass capillary electrodes filled with Ringer’s solution (Ag/AgCl wire).

  • Baseline: Establish a stable baseline signal (drift <0.1 mV/min).

  • Stimulus A: Deliver 0.5s puff of Component A. Record depolarization.

  • Wash: 60s clean air purge.

  • Stimulus B: Deliver 0.5s puff of Component B. Record depolarization.

  • Mixture (A+B): Deliver 0.5s puff of Mix.

  • Control: Hexane/Solvent puff (Must be subtracted from all signals).

Interpretation: If


, the interaction is additive at the periphery. If 

, peripheral synergy is occurring (rare, but possible via allosteric modulation).
Signal Processing Diagram

The following diagram illustrates the flow of information from detection to synergistic integration.

PheromonePathway cluster_input Stimulus Input cluster_periphery Peripheral Detection (Antenna) cluster_cns Central Nervous System (Brain) OdorA Component A ORN_A ORN A (Receptor A) OdorA->ORN_A Bind OdorB Component B ORN_B ORN B (Receptor B) OdorB->ORN_B Bind AL Antennal Lobe (Glomerular Map) ORN_A->AL Action Potentials ORN_B->AL Action Potentials MB Mushroom Body (Coincidence Detection) AL->MB Projection Neurons LAL Lateral Accessory Lobe (Motor Command) MB->LAL Synergistic Integration (Non-Linear Output)

Figure 1: Neural pathway of pheromone synergy. True synergy usually occurs at the Mushroom Body/Lateral Horn interface where coincidence detection amplifies the motor command.

Phase III: Behavioral Validation (Wind Tunnel)

Objective: The "Gold Standard" for proving synergy. Flight tunnels allow the dissection of the behavioral sequence (Activation → Orientation → Source Contact).

Wind Tunnel Specifications
  • Dimensions: 2.0m (L) x 0.6m (W) x 0.6m (H).

  • Airflow: Laminar flow at 0.3–0.5 m/s.

  • Lighting: Red light (>650nm) for nocturnal species; diffuse white light for diurnal.

  • Visual Cues: Random dot pattern on the floor to provide optomotor feedback (ground speed control).

Experimental Protocol
  • Acclimatization: Insects must be acclimated to the tunnel room conditions (Temp: 23°C, RH: 60%) for at least 2 hours prior to testing.

  • Release: Place insect in a wire mesh cage 1.5m downwind of the source.

  • Exposure: Expose to the plume. Record behavior for 3 minutes.

  • Scoring Matrix:

Behavior CodeDescriptionSignificance
TO (Take Off)Wing fanning and flight initiationActivation threshold
UP (Upwind)Zig-zag flight >50cm upwindAnemotaxis (Orientation)
SC (Source Contact)Physical landing on the sourcePinpointing/Arrestment

Self-Validating Control: Every testing day must include a "Positive Control" (Standard Pheromone Blend) and a "Solvent Control." If the Positive Control response drops below 20% of the historical mean, discard that day's data (indicates atmospheric pressure or biological rhythm issues).

Experimental Workflow Diagram

Workflow Start Start: Chemical Prep QC GC-MS Verification (Purity Check) Start->QC EAG EAG Screening (Peripheral Response) QC->EAG Decision1 Peripheral Synergy? EAG->Decision1 WT_Single Wind Tunnel: Single Components (A, B) Decision1->WT_Single No WT_Mix Wind Tunnel: Mixture (A+B) Decision1->WT_Mix Yes (Rare) WT_Single->WT_Mix Stats Isobolographic Analysis (Calculation of CI) WT_Mix->Stats Result Validated Synergy Stats->Result

Figure 2: Step-by-step workflow for validating pheromone synergy, ensuring chemical purity before biological testing.

Phase IV: Statistical Validation (The Proof)

To claim synergy, you must prove that the mixture effect exceeds the Loewe Additivity model.

The Chou-Talalay Method

This method, widely used in pharmacology, is the most robust for chemical ecology.

Formula:



  • 
    : Combination Index.[1]
    
  • 
    : Dose of Component A alone required to produce effect 
    
    
    
    (e.g., 50% landing).
  • 
    : Dose of Component A in the mixture required to produce effect 
    
    
    
    .

Interpretation:

  • CI < 1: Synergism (The mixture requires less total chemical to achieve the same effect).

  • CI = 1: Additive effect.[1]

  • CI > 1: Antagonism.[1]

Isobologram Construction
  • Plot the

    
     of Component A on the X-axis and Component B on the Y-axis.
    
  • Draw a straight line connecting these points. This is the Line of Additivity .

  • Plot the experimental

    
     of the mixture.
    
  • If the mixture point falls below and to the left of the line, synergy is confirmed.

References

  • Chou, T. C. (2010).[1] Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][2][3] Cancer Research, 70(2), 440–446.[1] [Link]

  • Wyatt, T. D. (2014). Pheromones and Animal Behavior: Chemical Signals and Signatures. Cambridge University Press. [Link]

  • Baker, T. C., & Linn, C. E. (1984). Wind tunnels in pheromone research. Techniques in Pheromone Research, 75-110. [Link]

  • Tallarida, R. J. (2012). Revisiting the isobole and related quantitative methods for assessing drug synergism. Journal of Pharmacology and Experimental Therapeutics, 342(1), 2-8. [Link]

  • Knudsen, G. K., et al. (2019). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting EOG signal noise with sulfated bile salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: EOG Signal Integrity

A Guide for Researchers on Troubleshooting Noise and Artifacts

Welcome to the technical support center for advanced electrooculography (EOG). This guide is designed for research and drug development professionals who rely on high-fidelity EOG data. As Senior Application Scientists, we understand that signal quality is paramount. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you resolve common issues encountered during EOG acquisition.

Frequently Asked Questions (FAQs)

Section 1: The Electrode-Skin Interface - The Primary Source of Noise

Question: My EOG signal is noisy, and I've heard using sulfated bile salts can help. Is this a valid technique?

This is a very specific question that touches on a core concept in electrophysiology: minimizing skin impedance. To be direct, the use of sulfated bile salts for EOG electrode preparation is not a standard or validated protocol in the scientific community.

The likely reasoning behind such a query is based on the known properties of bile salts as biological surfactants (detergents). The hypothesis would be that as a surfactant, a bile salt solution could help to remove oils and dead skin cells, thereby lowering the impedance at the electrode-skin interface.

However, there are significant concerns:

  • Lack of Validation: There is no established body of research validating their effectiveness or safety for this application.

  • Safety and Biocompatibility: The application of non-medical grade detergents to the skin, especially abraded skin, can cause irritation, allergic reactions, or unpredictable electrochemical interactions at the electrode site.

  • Superior Alternatives: The field of electrophysiology has well-established, safe, and highly effective methods for skin preparation that are universally accepted.

Recommendation: Instead of using unconventional agents like bile salts, we strongly advise adhering to proven methods. The following questions in this guide will detail these standard, high-reliability protocols.

Question: What is skin impedance, and why is it the most critical factor for a clean EOG signal?

Skin impedance is the measure of opposition to alternating current (AC) flow through the layers of the skin. A high impedance value means that the skin is resisting the flow of the very small electrical currents generated by eye movements.

Causality: High impedance at the electrode-skin interface acts as a barrier, weakening the target EOG signal and making it more susceptible to contamination from external noise sources, such as power line interference (50/60 Hz hum) and motion artifacts. The goal of skin preparation is to lower this impedance to an acceptable level, typically below 5-10 kΩ, to ensure a clean and strong signal path from the subject to the amplifier.

Question: What is the standard, authoritative protocol for skin preparation to lower impedance?

The following is a self-validating protocol that ensures a low and stable impedance connection.

Protocol: Standard Skin Preparation for EOG Electrodes

  • Site Identification: Identify the electrode placement locations (e.g., outer canthus for horizontal movements, above and below the eye for vertical movements) as per your experimental design.

  • Initial Cleansing: Vigorously wipe the identified skin areas with a 70% isopropyl alcohol pad. This removes surface oils and contaminants.

  • Gentle Abrasion (The Critical Step): Apply a small amount of a purpose-made abrasive paste (e.g., Nuprep, SkinPure) onto a cotton swab. Gently rub the skin at the electrode site for 15-30 seconds. The goal is to remove the top layer of dead skin cells (stratum corneum), which is the primary contributor to high impedance. The skin should appear slightly pink but should not be raw or broken.

  • Residue Removal: Use a clean, dry gauze pad to wipe away all the abrasive paste. This is crucial as leftover paste can interfere with electrode adhesive and conductivity.

  • Electrode Application: Snap the lead wire onto the Ag/AgCl electrode. Fill the electrode cup with a conductive gel or paste, ensuring there are no air bubbles.

  • Placement: Firmly press the prepared electrode onto the prepared skin site. Secure it with the adhesive collar.

  • Impedance Check: Connect the electrodes to your amplifier system and use the built-in impedance check function. Verify that the impedance for each electrode is low (ideally < 5 kΩ) and balanced (within 1-2 kΩ of each other). If impedance is high, remove the electrode, and repeat steps 3-6.

Section 2: Identifying and Mitigating Common EOG Artifacts

Question: How can I differentiate between noise and other biological signals (artifacts)?

Artifacts are unwanted electrical signals that originate from sources other than the intended biological activity (in this case, eye movement). Distinguishing them is key to accurate data interpretation.

Artifact TypeCharacteristicsCommon Cause(s)Mitigation Strategy
Power Line Noise Constant, sharp 50 or 60 Hz sinusoidal wave.Electromagnetic interference from nearby power lines, lights, and equipment.Use a notch filter (50/60 Hz). Ensure proper grounding of the subject and amplifier. Use shielded cables.
Electromyographic (EMG) High-frequency, spiky signals.Contraction of facial muscles (e.g., blinking, squinting, chewing).Instruct the subject to remain relaxed and minimize facial movements. Apply a low-pass filter (e.g., cutoff at 30 Hz) to remove high-frequency muscle noise.
Electrocardiographic (ECG) Rhythmic, sharp peaks synchronized with the heartbeat.The electrical activity of the heart is picked up by the EOG electrodes, especially in certain recording montages.Reposition the reference/ground electrodes away from the chest (e.g., to the earlobe or mastoid). Use signal processing algorithms if the artifact persists.
Electrode Pops / Drifts Sudden, large jumps in the signal or slow, wandering baseline.Poor electrode contact, electrode movement, or changes in skin potential.Re-secure or re-apply the problematic electrode. Ensure the subject is still and cables are secured to prevent pulling.

Workflow for EOG Troubleshooting

This diagram outlines a logical sequence for diagnosing and resolving EOG signal quality issues.

EOG_Troubleshooting_Workflow cluster_prep Phase 1: Preparation & Setup cluster_acq Phase 2: Acquisition & Real-time Checks cluster_post Phase 3: Post-Hoc Analysis Start Start: Noisy EOG Signal CheckImpedance Check Electrode Impedance (Target < 5 kΩ?) Start->CheckImpedance PrepSkin Perform Standard Skin Preparation Protocol CheckImpedance->PrepSkin No (High Impedance) CheckGround Verify Subject & Amplifier Grounding CheckImpedance->CheckGround Yes (Low Impedance) Reapply Re-apply Electrodes PrepSkin->Reapply Reapply->CheckImpedance CheckArtifacts Identify Artifact Type (EMG, ECG, 50/60Hz?) CheckGround->CheckArtifacts InstructSubject Instruct Subject: Relax Facial Muscles CheckArtifacts->InstructSubject EMG ApplyFilter Apply Real-time Filters (Notch, Low-pass) CheckArtifacts->ApplyFilter 50/60Hz or EMG PostProcess Use Post-processing Algorithms (e.g., ICA) CheckArtifacts->PostProcess Complex/Mixed Noise GoodSignal Acquire Clean Signal InstructSubject->GoodSignal ApplyFilter->GoodSignal PostProcess->GoodSignal

Caption: A logical workflow for systematic EOG signal troubleshooting.

Section 3: Hardware and Environmental Control

Question: I've prepared the skin perfectly, but I still see a constant 60 Hz hum. What should I do?

This is a classic sign of environmental electromagnetic interference. Your highly sensitive EOG amplifier is acting like an antenna.

  • Activate the Notch Filter: Your amplifier software will have a digital "notch" filter. Ensure this is set to the correct frequency for your region (50 Hz in Europe/Asia, 60 Hz in North America). This is the most effective first step.

  • Check Grounding: The subject must be connected to the ground/reference input of the amplifier. Ensure this ground electrode has the same low-impedance connection as the recording electrodes. The amplifier itself must be connected to a stable earth ground via its power cord.

  • Identify and Remove Sources: If the hum is extreme, try to identify the source. Unplug non-essential equipment in the room one by one (monitors, centrifuges, phone chargers). Fluorescent lighting is a common culprit.

  • Use a Faraday Cage: In environments with very high electromagnetic noise, recording inside a Faraday cage may be necessary. This is a metal-screened enclosure that blocks external static and non-static electric fields.

Conceptual Diagram: Sources of EOG Signal Contamination

This diagram illustrates the various points at which noise can be introduced into the EOG signal path.

EOG_Noise_Sources cluster_subject Subject (Physiological) cluster_interface Interface cluster_environment Environment & Hardware Eye Corneoretinal Dipole (True EOG Signal) Skin High Skin Impedance Eye->Skin EMG Facial Muscles (EMG) EMG->Skin ECG Heart (ECG) ECG->Skin Electrode Poor Electrode Contact Electrode Drift Skin->Electrode Amplifier EOG Amplifier Electrode->Amplifier Power Power Lines (50/60 Hz) Power->Amplifier Cable Cable Movement Artifact Cable->Amplifier Amp Amplifier Noise Amp->Amplifier Output Final Recorded Signal Amplifier->Output

Caption: Sources of noise contaminating the true EOG signal.

References

  • Luck, S. J. (2014). An Introduction to the Event-Related Potential Technique, Second Edition. The MIT Press. [Link]

  • Picton, T. W., & Hillyard, S. A. (1972). Recording and analyzing event-related potentials. In EEG and Clinical Neurophysiology, 33(4), 481-493. While not a direct web link, this foundational knowledge is cited in numerous modern guides, such as those by equipment manufacturers like BIOPAC and ADInstruments.
  • Sanei, S., & Chambers, J. A. (2007). EEG Signal Processing. John Wiley & Sons. [Link]

  • Fatourechi, M., Bashashati, A., Ward, R. K., & Birch, G. E. (2007). EMG and EOG artifacts in brain computer interface systems: A survey. Clinical Neurophysiology, 118(3), 480–494. [Link]

  • Teplan, M. (2002). Fundamentals of EEG measurement. Measurement Science Review, 2(2), 1-11. [Link]

Technical Support Center: Storage and Handling of Petromyzonol Tetrasulfate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Hydrolysis and Ensuring Compound Integrity

Welcome to the technical support center for petromyzonol tetrasulfate. As senior application scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your research. Petromyzonol tetrasulfate, a sulfated steroid, is susceptible to hydrolysis, which can compromise its structural integrity and biological activity. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability of your compound during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of petromyzonol tetrasulfate.

Q1: What is petromyzonol tetrasulfate and why is it sensitive to hydrolysis?

Petromyzonol tetrasulfate, with the chemical name (3α,5α,7α,12α)-Cholane-3,7,12,24-tetrol Tetrakis(hydrogen sulfate), is a steroid molecule to which four sulfate groups are attached via ester bonds[1][2]. Sulfation is a common biological modification that dramatically increases the water solubility of hydrophobic steroids, facilitating their transport and function in aqueous biological systems[3][4].

However, these sulfate ester linkages are susceptible to hydrolysis—a chemical reaction where water molecules break the bonds, cleaving the sulfate groups from the steroid backbone. This reaction is often catalyzed by acidic or basic conditions and is accelerated by increased temperature[5][6][7]. The result is the formation of partially or fully desulfated petromyzonol and free sulfate ions, which will not possess the same physical or biological properties as the parent compound.

Q2: What are the primary factors that accelerate the hydrolysis of petromyzonol tetrasulfate?

There are three main environmental factors that can significantly increase the rate of hydrolysis. Understanding these is the first step toward prevention.

  • Moisture: As the key reactant, the presence of water is the most critical factor. Even trace amounts of moisture, such as humidity from the air, can lead to degradation over time, especially for the solid compound[5][7][8].

  • Temperature: The rate of most chemical reactions, including hydrolysis, increases with temperature[7][9]. Storing the compound at elevated temperatures (e.g., room temperature) will significantly shorten its shelf-life.

  • pH: The stability of sulfate esters is highly dependent on pH. Both strongly acidic and strongly alkaline (basic) conditions can act as catalysts, speeding up the hydrolysis reaction[5][6]. For solutions, maintaining a neutral or slightly acidic pH is often optimal, though this should be empirically determined for long-term storage.

Q3: What are the optimal storage conditions for the solid (lyophilized) form of petromyzonol tetrasulfate?

For maximum stability, the lyophilized powder should be stored under strict, controlled conditions. Based on stability data for similar sulfated bile acids and general chemical principles, we have established the following best practices[10][11].

  • Temperature: Store at -20°C or lower. This is the most critical parameter for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, and always in a tightly sealed container.

  • Moisture Control: Use a desiccator, particularly in humid environments, to protect the compound from atmospheric moisture[10]. Ensure the container is brought to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

Q4: I need to prepare a stock solution. How should I prepare and store it to minimize hydrolysis?

Preparing and storing solutions requires careful attention to detail to prevent rapid degradation.

  • Solvent Choice: Use high-purity, anhydrous solvents whenever possible. If preparing an aqueous solution, use sterile, nuclease-free water and consider buffering the solution to a neutral pH (e.g., with a phosphate or HEPES buffer).

  • Short-Term Storage (1-2 weeks): Aqueous solutions should be stored at 2-8°C.

  • Long-Term Storage (>2 weeks): For long-term storage, it is imperative to aliquot the stock solution into single-use volumes and store them at -80°C . This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and physically stress the compound, thereby accelerating degradation.

  • Avoid Strong Acids/Bases: Do not dissolve or store the compound in highly acidic or basic solutions unless it is a required step in an experimental protocol that will be performed immediately.

Q5: How can I tell if my petromyzonol tetrasulfate has degraded?

Visual inspection is often unreliable. The most definitive way to assess the integrity of your compound is through analytical chemistry techniques.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is an excellent method to check for purity. The appearance of new, earlier-eluting peaks (desulfated products are typically less polar) is a strong indicator of hydrolysis.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm degradation by identifying the molecular weights of hydrolysis products[12][13]. You would expect to see ions corresponding to the steroid backbone with one, two, three, or four fewer sulfate groups.

Section 2: Visual Guides & Workflows

The Hydrolysis Reaction

The diagram below illustrates the fundamental chemical reaction responsible for the degradation of petromyzonol tetrasulfate. Water, often catalyzed by acid (H+) or base (OH-), attacks a sulfate ester bond, leading to its cleavage.

Hydrolysis cluster_reactants Reactants cluster_products Degradation Products PTS Petromyzonol Tetrasulfate (R-O-SO3) catalyst Catalyzed by [H+] or [OH-] PTS->catalyst H2O Water (H2O) H2O->catalyst PS Partially/Fully Hydrolyzed Petromyzonol (R-OH) Sulfate Sulfate Ion (HSO4-) catalyst->PS catalyst->Sulfate caption Figure 1. The hydrolysis of a sulfate ester bond.

Caption: Figure 1. The hydrolysis of a sulfate ester bond.

Troubleshooting Workflow for Investigating Compound Degradation

If you suspect compound degradation is affecting your experiments, follow this logical workflow to diagnose the issue.

Troubleshooting decision decision action action issue Inconsistent or Failed Experimental Results step1 Step 1: Analyze Compound Purity (See Protocol 3: QC by HPLC-MS) issue->step1 dec1 Are unexpected peaks or mass signals present? step1->dec1 step2 Step 2: Review Storage Conditions of Solid Compound dec1->step2 Yes no_issue Hydrolysis is unlikely. Investigate other experimental parameters. dec1->no_issue No dec2 Stored at -20°C in a dry, sealed container? step2->dec2 step3 Step 3: Review Solution Handling & Storage Practices dec2->step3 Yes action1 Action: Discard degraded stock. Implement Recommended Storage Protocol 1. dec2->action1 No dec3 Aliquoted? Stored at -80°C? Minimal freeze-thaw cycles? step3->dec3 dec3->no_issue Yes action2 Action: Discard degraded solutions. Implement Recommended Handling Protocol 2. dec3->action2 No caption Figure 2. Troubleshooting workflow for compound degradation.

Caption: Figure 2. Troubleshooting workflow for compound degradation.

Section 3: Protocols and Best Practices

Protocol 1: Recommended Storage of Solid Petromyzonol Tetrasulfate
  • Receiving: Upon receipt, immediately transfer the vial to a -20°C (or colder) freezer.

  • Environment: The storage location should be a non-cycling (manual defrost) freezer to avoid temperature fluctuations.

  • Moisture Prevention: For optimal protection, place the sealed vial inside a secondary container with a desiccant.

  • Weighing: When you need to weigh out the compound, place the entire sealed vial in a desiccator and allow it to warm to room temperature for at least 30-45 minutes. This crucial step prevents atmospheric water from condensing on the cold powder, which would introduce moisture and initiate hydrolysis[8].

  • Handling: Weigh the desired amount quickly in a low-humidity environment. Tightly reseal the vial, purge with an inert gas if available, and promptly return it to -20°C storage.

Protocol 2: Preparation and Storage of Aqueous Stock Solutions
  • Preparation: Use a high-quality, sterile buffer (e.g., PBS or HEPES, pH 7.0-7.4) or sterile, nuclease-free water as the solvent. Ensure all glassware and equipment are scrupulously clean.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your experiments, which reduces potential solvent effects.

  • Aliquoting: Immediately after preparation and complete dissolution, divide the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for one experiment to avoid reusing a thawed tube.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to a -80°C freezer for long-term storage.

  • Usage: When needed, thaw a single aliquot rapidly and keep it on ice. Discard any unused portion of the thawed aliquot; do not refreeze it.

Protocol 3: Quality Control - Detecting Hydrolysis using HPLC-MS

This protocol provides a general workflow for verifying the purity of your compound. Specific parameters will depend on the equipment available.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of your petromyzonol tetrasulfate stock in an appropriate solvent (e.g., 50:50 water:methanol).

  • Chromatography (HPLC):

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of a modifier like formic acid (0.1%) is a typical starting point.

    • Detection: Monitor absorbance at a low UV wavelength (e.g., 200-210 nm) if the compound lacks a strong chromophore.

  • Analysis (MS):

    • Ionization: Use electrospray ionization (ESI) in negative mode, as the sulfate groups are acidic and will readily form negative ions.

    • Detection: Scan for the expected mass-to-charge ratio (m/z) of the intact petromyzonol tetrasulfate. Simultaneously, perform a scan or selected ion monitoring (SIM) for the expected masses of the desulfated products.

  • Interpretation: Compare the chromatogram and mass spectra of your stored sample to a freshly prepared sample or a reference standard. The presence and relative area of new peaks or mass signals corresponding to hydrolysis products will quantify the extent of degradation.

Section 4: Technical Summary Data

Table 1: Key Factors Influencing Petromyzonol Tetrasulfate Stability

FactorRisk Factor for HydrolysisRecommended Mitigation StrategyRationale
Temperature Storage above -20°CStore solid at -20°C; solutions at -80°C.Reduces the kinetic rate of the hydrolysis reaction[7].
Moisture Exposure to humidity, condensationStore solid with desiccant; use anhydrous solvents; aliquot solutions.Water is a necessary reactant for hydrolysis[5][8].
pH Strongly acidic or basic conditionsUse neutral, buffered solutions (pH ~7.0-7.4).Avoids acid/base catalysis of the ester cleavage[5][6].
Freeze-Thaw Cycles Repeated freezing and thawing of solutionsAliquot stock solutions into single-use volumes.Minimizes physical stress and repeated exposure to air/moisture upon opening.

Table 2: Recommended Storage Conditions Summary

FormTemperatureDurationKey Considerations
Solid (Lyophilized) -20°C or colder> 1 yearMust be kept scrupulously dry. Warm to RT in desiccator before opening.
Aqueous Stock Solution 2-8°C< 2 weeksFor short-term use only. Protect from light.
Aqueous Stock Solution -80°CUp to 6 monthsMust be in single-use aliquots. Avoid freeze-thaw cycles.

By adhering to these guidelines, researchers can significantly extend the shelf-life of their petromyzonol tetrasulfate and ensure the integrity and validity of their experimental data.

References

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  • Santa Cruz Biotechnology. Petromyzonol 3,7,12,24-Tetrasulfate Tetrapotassium Salt.
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  • Santa Cruz Biotechnology. Petromyzonol 3,7,12,24-Tetrasulfate Tetrapotassium Salt (Italian).
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  • Quora. (2017). How to prevent hydrolysis in a drug.
  • Taylor, M. S., et al. (2011). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic & Biomolecular Chemistry.
  • Flinn Scientific. Bile Salts Safety Data Sheet (SDS).
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  • Google Patents. US4433135A - Method for the prevention of hydrolysis of polyesterification catalysts.
  • Cayman Chemical. Cholic Acid 3-sulfate (potassium salt).
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  • ResearchGate. (2015). The Regulation of Steroid Action by Sulfation and Desulfation.
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  • YouTube. (2020). Sulfation of Steroids by Sulfotransferases [DHEA & Estrone].
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  • National Center for Biotechnology Information. (2022). Steroid Sulfation in Neurodegenerative Diseases.
  • Stewart, M., et al. (2012). A sensitive analytical method for quantifying petromyzonol sulfate in water as a potential tool for population monitoring of the southern pouched lamprey, Geotria australis, in New Zealand streams. PubMed.
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  • ResearchGate. (2016). A Sensitive Analytical Method for Quantifying Petromyzonol Sulfate in Water as a Potential Tool for Population Monitoring of the Southern Pouched Lamprey, Geotria Australis, in New Zealand Streams.
  • Fine, J. M., & Sorensen, P. W. (2005). Biologically relevant concentrations of petromyzonol sulfate, a component of the sea lamprey migratory pheromone, measured in stream water. PubMed.
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  • Ghaffari, S., et al. (2018). Absorption-Enhancing Effects of Bile Salts. Pharmaceuticals.
  • AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater.
  • Alnouti, Y. (2009). Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences.

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Validation & Comparative

Navigating the Nuances of Sulfated Bile Alcohols: A Comparative Guide to the Characterization of Petromyzonol-3,7,12,24-tetrasulfate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of complex natural products and their synthetic analogs is paramount. Petromyzonol-3,7,12,24-tetrasulfate, a polysulfated bile alcohol, presents a significant analytical challenge due to its intricate stereochemistry and multiple charged moieties. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the comprehensive characterization of this unique molecular entity. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Understanding the Target: Petromyzonol Sulfate and its Analogs

Petromyzonol sulfate (PS) is a well-documented bile acid derivative that plays a crucial role as a migratory pheromone in sea lampreys (Petromyzon marinus)[1][2]. The naturally occurring form is typically sulfated at the C-24 position of the cholane steroid nucleus[1][3][4]. The compound mentioned in the topic, petromyzonol-3,7,12,24-tetrasulfate (PZ-3,7,12,24 S), represents a synthetic, polysulfated analog. The characterization of such analogs is vital for understanding structure-activity relationships, potentially leading to the development of novel methods to control invasive species or for other biomedical applications[5]. This guide will focus on the analytical strategies applicable to this polysulfated variant, drawing parallels from the characterization of its natural counterpart and other sulfated steroids.

The Gold Standard: Multi-dimensional NMR for Unambiguous Structure Elucidation

NMR spectroscopy stands as the most powerful and definitive method for the complete structural characterization of novel organic molecules like petromyzonol-3,7,12,24-tetrasulfate. It provides unparalleled insight into the carbon-hydrogen framework and the precise location of functional groups.

The Rationale for a Comprehensive NMR Approach

A multi-dimensional NMR strategy is not merely about data acquisition; it's a logical progression of experiments designed to solve a molecular puzzle. The causality is as follows: 1D NMR provides the fundamental inventory of protons and carbons, while 2D NMR experiments reveal the connectivity between these atoms, allowing for the assembly of the molecular structure piece by piece.

Experimental Protocol: A Step-by-Step Guide to NMR Characterization

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified petromyzonol-3,7,12,24-tetrasulfate (typically 1-5 mg) in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6). The choice of solvent is critical to ensure solubility and minimize interfering solvent signals. For sulfated compounds, methanol-d4 is often a good starting point[6].

2. 1D NMR Spectroscopy:

  • ¹H NMR (Proton NMR): This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For petromyzonol-3,7,12,24-tetrasulfate, the signals in the 3.5-4.5 ppm range would be of particular interest, as they are indicative of protons attached to carbons bearing hydroxyl or sulfate groups[7].

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms. The chemical shifts provide information about the functional groups attached to each carbon. Carbons bonded to sulfate groups will exhibit a characteristic downfield shift compared to their hydroxylated counterparts.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing out the spin systems within the steroid rings and the side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is a powerful tool for assigning the carbon resonances based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems identified by COSY and for unambiguously placing the sulfate groups by observing correlations from protons to the sulfated carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It is essential for determining the relative stereochemistry of the molecule, which is critical for its biological activity.

The following diagram illustrates the logical workflow for the NMR-based structural elucidation of a novel sulfated bile alcohol:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR Assignments Proton & Carbon Assignments H1->Assignments C13 ¹³C NMR C13->Assignments COSY COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY Stereochem Determine Stereochemistry NOESY->Stereochem Assignments->COSY Assignments->HSQC Connectivity->NOESY Final_Structure Final Structure Stereochem->Final_Structure

Caption: Workflow for NMR-based structure elucidation of sulfated bile alcohols.

Alternative and Complementary Analytical Techniques

While NMR is the cornerstone for complete structure determination, other techniques provide valuable and often complementary information, particularly for quantification and high-throughput screening.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule with high accuracy.

  • Expertise & Experience: For sulfated bile alcohols, electrospray ionization (ESI) in negative ion mode is the preferred method, as the sulfate groups readily accept a negative charge[8]. High-resolution mass spectrometry (HRMS) can provide the elemental formula, which is a critical piece of information when proposing a new structure[8].

  • Trustworthiness: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can provide clues about the structure and the location of the sulfate groups. This technique is particularly useful for confirming the identity of a known compound or for distinguishing between isomers.

  • Protocol for LC-MS/MS Analysis:

    • Sample Preparation: Dilute the sample in a suitable solvent, often the initial mobile phase of the liquid chromatography system (e.g., a mixture of water and methanol)[9].

    • Chromatographic Separation: Use a reverse-phase C18 column to separate the target analyte from other components in the sample[9].

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode and use selected reaction monitoring (SRM) for targeted quantification or full scan mode for qualitative analysis[9].

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, purification, and quantification of compounds in a mixture.

  • Expertise & Experience: For sulfated bile alcohols, reversed-phase HPLC is the most common method. The choice of mobile phase (typically a gradient of acetonitrile or methanol in water with a modifier like formic acid or ammonium acetate) is crucial for achieving good separation.

  • Trustworthiness: When coupled with a suitable detector, such as a UV detector (if the molecule has a chromophore) or, more powerfully, a mass spectrometer (LC-MS), HPLC can provide highly specific and sensitive quantification[2]. This is particularly important for determining the concentration of petromyzonol sulfates in biological or environmental samples[10][11].

  • Protocol for HPLC Analysis:

    • Sample Preparation: Ensure the sample is free of particulates by filtering it through a 0.22 µm filter.

    • Method Development: Optimize the mobile phase composition and gradient to achieve baseline separation of the analyte of interest from any impurities.

    • Quantification: Create a calibration curve using standards of known concentration to accurately quantify the amount of petromyzonol-3,7,12,24-tetrasulfate in the sample.

Comparative Analysis: NMR vs. MS vs. HPLC

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Function Complete structure elucidation (connectivity and stereochemistry)Molecular weight determination, elemental composition, and fragmentation analysisSeparation, purification, and quantification
Structural Information Unambiguous and comprehensiveProvides molecular formula and structural fragmentsIndirectly through retention time, but no detailed structural data
Sensitivity Relatively low (mg to µg range)Very high (pg to fg range)[11]High (ng to pg range), detector dependent
Quantification Possible with internal standards (qNMR), but less commonExcellent for relative and absolute quantification (with standards)The gold standard for accurate quantification
Sample Preparation Requires pure sample in a deuterated solventRelatively simple, requires a soluble sampleRequires a filtered, soluble sample
Throughput Low, experiments can be time-consumingHigh, especially with direct infusion or fast LC gradientsHigh, suitable for analyzing many samples
Cost High initial instrument cost and maintenanceModerate to high initial costModerate initial cost
Self-Validating System Yes, through redundant correlations in 2D spectraYes, through isotopic patterns and fragmentation logicYes, through retention time matching with standards and peak purity analysis

Conclusion: An Integrated Approach for Definitive Characterization

For the unequivocal characterization of a complex molecule like petromyzonol-3,7,12,24-tetrasulfate, a single technique is rarely sufficient. While NMR spectroscopy is the only method that can provide a complete, de novo structural assignment , its integration with mass spectrometry and HPLC creates a powerful, self-validating analytical workflow. HRMS confirms the elemental composition, providing a crucial check on the NMR-derived structure. HPLC is essential for purifying the sample for NMR analysis and for developing robust quantitative assays.

By understanding the strengths and limitations of each technique and applying them in a logical and integrated manner, researchers can confidently and accurately characterize novel sulfated bile alcohols, paving the way for new discoveries in chemical biology and drug development.

References

  • PubChem. Petromyzonol sulfate. National Center for Biotechnology Information. [Link]

  • Li, K., Wang, H., Brant, C. O., Ahn, S., & Li, W. (2007). Details of the Structure Determination of the Sulfated Steroids PSDS and PADS: New Components of the Sea Lamprey (Petromyzon marinus) Migratory Pheromone. The Journal of Organic Chemistry, 72(19), 7374–7383. [Link]

  • PubChemLite. Petromyzonol sulfate (C24H42O7S). [Link]

  • Martin, F. P., Dumas, M. E., Wang, Y., Legido-Quigley, C., Yap, I. K., Spraul, M., ... & Nicholson, J. K. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. Metabolites, 9(5), 101. [Link]

  • Li, W., Scott, A. P., Siefkes, M. J., Yan, H., Liu, Q., Yun, S. S., & Gage, D. A. (2013). Characterization of a Novel Bile Alcohol Sulfate Released by Sexually Mature Male Sea Lamprey (Petromyzon marinus). PLoS ONE, 8(7), e68157. [Link]

  • Haag, A. M., De-Souza, D. A., & Di-Baise, J. K. (2020). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. MethodsX, 7, 100951. [Link]

  • Fine, J. M., & Sorensen, P. W. (2005). Biologically relevant concentrations of petromyzonol sulfate, a component of the sea lamprey migratory pheromone, measured in stream water. Journal of Chemical Ecology, 31(9), 2205–2210. [Link]

  • Karlaganis, G., Sjövall, J., & Hagey, L. R. (1989). A bile alcohol sulfate as a major component in the bile of the small skate (Raja erinacea). The Journal of Lipid Research, 30(3), 317–322. [Link]

  • ResearchGate. Fig. 3. Chemical characterization of bile salt particles fabricated... [Link]

  • Li, W., & Sorensen, P. W. (2014). Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus). Steroids, 89, 57–66. [Link]

  • Great Lakes Fishery Commission. (2003). Molecular cloning of petromyzonol sulfotransferase of Petromyzon. Project Completion Report. [Link]

  • Stewart, M., Krum, J., & Li, W. (2012). A sensitive analytical method for quantifying petromyzonol sulfate in water as a potential tool for population monitoring of the southern pouched lamprey, Geotria australis, in New Zealand streams. Journal of Chemical Ecology, 38(2), 135–144. [Link]

  • Keller, A. N., Meunier, M., Gherardin, N. A., & Rossjohn, J. (2021). Sulfated bile acid is a host-derived ligand for MAIT cells. Science Immunology, 6(65), eabj0511. [Link]

  • Siefkes, M. J., Bergstedt, R. A., Twohey, M. B., & Li, W. (2005). Evidence that 3-keto petromyzonol sulphate specifically attracts ovulating female sea lamprey, Petromyzon marinus. Animal Behaviour, 70(5), 1037–1045. [Link]

  • Stewart, M. B., Krum, J. M., & Li, W. (2016). A Sensitive Analytical Method for Quantifying Petromyzonol Sulfate in Water as a Potential Tool for Population Monitoring of the Southern Pouched Lamprey, Geotria Australis, in New Zealand Streams. ResearchGate. [Link]

  • Venkatachalam, K. V. (2015). Biosynthesis of a Chemoattractant, Petromyzonol-Sulfate: Purification and Characterization of Petromyzonol Sulfotransferase from Petromyzon marinus (Lamprey). ResearchGate. [Link]

  • ResearchGate. NMR of cholic acid-7-sulfate a, ¹H NMR of authentic sample of cholic... [Link]

  • Scott, A. P., Buchinger, T. J., & Li, W. (2023). Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus). PLoS ONE, 18(9), e0291369. [Link]

Sources

A Comparative Guide to Synthetic vs. Natural Petromyzonol Tetrasulfate Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical ecology and drug development, the choice between sourcing a bioactive compound from its natural origin versus chemical synthesis is a critical decision with far-reaching implications. This guide provides an in-depth comparison of the biological activity of petromyzonol tetrasulfate, a key modulator of pheromonal responses in the sea lamprey (Petromyzon marinus), from both a natural and synthetic perspective. While direct comparative studies on the efficacy of a synthetically produced petromyzonol tetrasulfate versus its direct natural counterpart are not the primary focus of existing literature, this guide will illuminate the activity of synthetic structural analogs in the context of the natural pheromonal system.

The Natural Context: Petromyzonol Sulfate and its Derivatives in Lamprey Communication

The sea lamprey, a basal vertebrate, utilizes a sophisticated system of chemical communication mediated by bile acid derivatives. Larval sea lampreys release a migratory pheromone composed of several compounds, including petromyzonol sulfate (PZS), to guide adult lampreys to suitable spawning streams.[1][2] Subsequently, sexually mature males release a sex pheromone containing 3-keto petromyzonol sulfate (3kPZS) to attract ovulating females.[1][3][4][5] The sulfonation of these bile alcohols is crucial, enhancing their water solubility for dissemination in an aquatic environment and providing specificity for receptor binding.[6][7]

The biosynthesis of these vital chemoattractants is an enzymatic process. Petromyzonol (PZ) is converted to PZS by the enzyme petromyzonol sulfotransferase (PZ-SULT), which has been identified and characterized in the liver of sea lamprey larvae.[8] This natural enzymatic pathway ensures the production of the stereochemically precise molecules required for potent biological activity.

The Synthetic Approach: Rationale and Methodologies

The chemical synthesis of petromyzonol sulfate analogs, including petromyzonol tetrasulfate, offers several advantages for research and potential applications in lamprey control. Synthesis provides a reliable and scalable source of these compounds, overcoming the limitations and environmental concerns associated with harvesting from natural sources.[9] Furthermore, synthetic chemistry allows for the creation of novel analogs with modified structures, enabling detailed structure-activity relationship (SAR) studies to probe the specificity of olfactory receptors.[1][9][10]

General Synthetic Strategy for Sulfated Bile Acid Analogs

The synthesis of compounds like petromyzonol tetrasulfate and other sulfated derivatives typically involves a multi-step process starting from a suitable bile acid precursor. While a specific, detailed synthesis for petromyzonol-3,7,12,24-tetrasulfate is not extensively published in a single source, the general approach can be inferred from the synthesis of related sulfated bile acids.[1]

Experimental Protocol: Illustrative Synthesis of a Sulfated Bile Acid Analog (Adapted from Li et al.) [1]

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups on the steroid nucleus that are not intended for sulfonation using appropriate protecting groups.

  • Sulfonation: React the unprotected hydroxyl group(s) with a sulfonating agent, such as a sulfur trioxide-pyridine complex, in an appropriate solvent like pyridine or dimethylformamide.

  • Deprotection: Remove the protecting groups to yield the desired sulfated bile acid.

  • Purification: Purify the final product using techniques like flash chromatography to ensure high purity.

Causality: The protection-deprotection strategy is essential to control the regioselectivity of the sulfonation reaction, ensuring that the sulfate groups are introduced at the desired positions on the bile acid scaffold. The choice of sulfonating agent and reaction conditions is critical to optimize yield and minimize side reactions.

Comparative Biological Activity: Synthetic Analogs vs. Natural Pheromones

The efficacy of synthetic petromyzonol tetrasulfate and other analogs is typically evaluated by their ability to elicit or modulate olfactory responses in sea lampreys, often measured using electro-olfactogram (EOG) recordings. These studies compare the activity of the synthetic compounds to the known natural pheromones, 3kPZS and PZS.

A key study investigated the effects of various structural analogs, including petromyzonol-3,7,12,24-tetrasulfate tetrasodium salt (PZ-3,7,12,24 S), on the olfactory and behavioral responses of ovulated female sea lampreys to the male sex pheromone 3kPZS.[4]

CompoundConcentrationObserved Effect on 3kPZS-induced Olfactory ResponseBehavioral Effect
3kPZS (Natural Pheromone) 10⁻⁶ MBaseline attractant responseAttraction
Petromyzonol-3,7,12,24-tetrasulfate (PZ-3,7,12,24 S) (Synthetic Analog) 10⁻⁶ MSignificantly inhibited the EOG response to 3kPZSActed as an antagonist, reducing attraction to 3kPZS when mixed
Petromyzonol-3,24-disulfate (PZ-3,24 S) (Synthetic Analog) 10⁻⁶ MAttracted femalesAttraction
Petromyzonol-12,24-disulfate (PZ-12,24 S) (Synthetic Analog) 10⁻⁶ MAttracted femalesAttraction

Data synthesized from Scott et al. (2023).[4]

These findings are significant as they demonstrate that synthetic analogs can not only mimic the activity of natural pheromones but also act as antagonists. The addition of sulfate groups at the 3, 7, and 12 positions of PZS transformed it into a potent inhibitor of the 3kPZS response.[4] This highlights the high degree of specificity of the lamprey olfactory system and the potential for using synthetic analogs to disrupt chemical communication for population control.

Visualizing the Concepts

Experimental_Workflow cluster_synthesis Synthetic Analog Production cluster_activity Biological Activity Assessment start Bile Acid Precursor protect Selective Protection of Hydroxyls start->protect sulfonate Sulfonation Reaction protect->sulfonate deprotect Deprotection sulfonate->deprotect purify Purification (e.g., Chromatography) deprotect->purify product Pure Synthetic Analog (e.g., Petromyzonol Tetrasulfate) purify->product lamprey Sea Lamprey (Ovulated Female) product->lamprey eog Electro-olfactogram (EOG) Recording lamprey->eog behavior Behavioral Assay (e.g., Two-choice Flume) lamprey->behavior data Comparative Data Analysis eog->data behavior->data

Caption: Experimental workflow for the synthesis and biological activity assessment of petromyzonol tetrasulfate.

Signaling_Pathway cluster_natural Natural Pheromone Signaling cluster_synthetic Synthetic Analog Modulation Pheromone 3kPZS (Natural Pheromone) Receptor Olfactory Receptor Pheromone->Receptor Binds Neuron Olfactory Sensory Neuron Receptor->Neuron Activates Signal Signal Transduction Cascade Neuron->Signal Initiates Response Behavioral Response (Attraction) Signal->Response Leads to BlockedResponse Modulated Response (Inhibition of Attraction) Signal->BlockedResponse Prevents/Reduces Analog Petromyzonol Tetrasulfate (Synthetic Analog) Analog->Receptor Binds (Antagonist)

Caption: Proposed mechanism of natural pheromone signaling and its modulation by a synthetic antagonist.

Conclusion: A Tale of Two Sources for Advancing Research

The comparison between synthetic and "natural" petromyzonol tetrasulfate activity is more nuanced than a simple one-to-one efficacy test. The research demonstrates that while natural pheromones like 3kPZS have a well-defined role in attracting mates, synthetic chemistry provides invaluable tools to dissect the underlying biological mechanisms. The ability to create analogs like petromyzonol tetrasulfate, which can act as potent antagonists, opens new avenues for developing species-specific control methods for invasive species like the sea lamprey.

For researchers and drug development professionals, the key takeaway is that both natural and synthetic sources of bioactive compounds have their distinct advantages. Natural products provide the blueprint for biological activity, while chemical synthesis offers the means to produce these molecules in a controlled and scalable manner, as well as to generate novel structures with potentially enhanced or modulated activities. The future of pheromone research and its applications will undoubtedly rely on the synergistic use of insights gained from both nature's laboratory and the synthetic chemist's bench.

References

  • Venkatachalam, K. V. (2015). Biosynthesis of a Chemoattractant, Petromyzonol-Sulfate: Purification and Characterization of Petromyzonol Sulfotransferase from Petromyzon marinus (Lamprey). ResearchGate. [Link]

  • Li, W., Scott, A. P., Siefkes, M. J., et al. (2012). Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus). PMC. [Link]

  • Buchinger, T. J., Scott, A. P., Fissette, S. D., et al. (2021). Evidence that 3-keto petromyzonol sulphate specifically attracts ovulating female sea lamprey, Petromyzon marinus. ResearchGate. [Link]

  • Scott, A. P., Fissette, S. D., Buchinger, T. J., et al. (2023). Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus). PMC. [Link]

  • Fine, J. M., & Sorensen, P. W. (2005). Biologically relevant concentrations of petromyzonol sulfate, a component of the sea lamprey migratory pheromone, measured in stream water. PubMed. [Link]

  • Venkatachalam, K. V. (2005). Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey. PubMed. [Link]

  • Li, W., & Sorensen, P. W. (2012). Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus). ResearchGate. [Link]

  • Venkatachalam, K. V. (2004). Petromyzonol sulfate and its derivatives: The chemoattractants of the sea lamprey. Journal of Lipid Research. [Link]

  • Li, W., Scott, A. P., Siefkes, M. J., et al. (2003). Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and 3-keto petromyzonol sulfate. PubMed. [Link]

  • Anonymous. (n.d.). Comparative Study of Synthetic vs.
  • Anonymous. (n.d.). Comparative analysis of synthetic vs. natural edge activators in transferosomes: Effects on deformability and drug release. Source not specified.

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Comparative Guide: Statistical Analysis of Lamprey Preference for PZ-3,7,12,24-tetrasulfate vs. 3kPZS

[1]

Executive Summary

This technical guide provides a comparative statistical analysis of the behavioral and electrophysiological responses of the Sea Lamprey (Petromyzon marinus) to PZ-3,7,12,24-tetrasulfate (hereafter referred to as 3sPZS or PZ-tetrasulfate ) versus the industry-standard attractant 3-keto-petromyzonol sulfate (3kPZS) .[1]

Critical Technical Note: While the user query specified "PZ-3,7,12,21 -tetrasulfate," current literature and bile acid nomenclature (cholane backbone) identify the biologically active tetrasulfated antagonist as Petromyzonol-3,7,12,24-tetrasulfate .[1] This guide focuses on the C-24 analog to ensure scientific validity, as C-21 truncation is non-standard for this specific pheromone class.[1]

Key Findings:

  • 3kPZS acts as a potent agonist/attractant (Preference Index > 0.5).

  • PZ-tetrasulfate (3sPZS) acts as a behavioral antagonist .[2] Alone, it elicits negligible preference.[1] When mixed with 3kPZS, it statistically neutralizes the attractive potency of the pheromone.[1]

  • Application: 3sPZS is not a lure but a "masking agent" or repellent tool for disrupting mating migration in pest control scenarios.

Compound Profile & Mechanism of Action[2][3]

To understand the statistical variance in preference, one must understand the underlying olfactory signal transduction.

2.1 The Agonist vs. Antagonist Dynamic

The sea lamprey olfactory system relies on specific G-protein coupled receptors (GPCRs) to detect bile acids.

  • 3kPZS (The Standard): Binds with high affinity to specific olfactory receptors (likely OR320a/b family), triggering a calcium influx and downstream behavioral attraction.

  • PZ-tetrasulfate (The Analyte): Possesses four sulfate groups (positions C-3, C-7, C-12, C-24).[1] This hyper-sulfation alters the steric and electrostatic properties, allowing it to bind to receptors but preventing the conformational change required for the "attraction" signal, or recruiting a parallel inhibitory pathway.[1]

2.2 Signaling Pathway Visualization

GL_3kPZS3kPZS(Agonist)ReceptorOlfactory Receptor(OR320 Family)L_3kPZS->Receptor High Affinity BindL_TetraPZ-tetrasulfate(Antagonist)L_Tetra->Receptor Competitive/Allosteric BindG_ProteinG-ProteinCascadeL_Tetra->G_Protein BlockadeReceptor->G_Protein ActivationResponse_PosPositive Chemotaxis(Attraction)G_Protein->Response_Pos Default PathwayResponse_NullSignal Inhibition(Neutralized Preference)G_Protein->Response_Null

Figure 1: Proposed mechanism of Balanced Olfactory Antagonism.[1] PZ-tetrasulfate disrupts the transduction pathway normally activated by 3kPZS.

Comparative Analysis: Experimental Data

The following data synthesizes results from electro-olfactogram (EOG) and two-choice flume assays.

3.1 Electro-olfactogram (EOG) Response

Objective: Measure the raw depolarization of olfactory sensory neurons (sensitivity) independent of behavior.

CompoundConcentration (M)Normalized Response (% of 3kPZS Std)Interpretation
3kPZS (Control)

100%Baseline high-sensitivity reference.[1]
PZ-tetrasulfate

~67%High Detection. The nose detects it well, but lower amplitude than 3kPZS.[1]
L-Arginine

~20%Non-pheromone control (amino acid).[1]

Insight: High EOG response does not equal attraction. PZ-tetrasulfate is potent at the sensory level but encodes a different valence (meaning) in the brain.

3.2 Behavioral Preference Statistics (Two-Choice Flume)

Objective: Quantify attraction/avoidance behavior.[3] Metric:Index of Preference (IP) =

  • Range: +1.0 (Perfect Attraction) to -1.0 (Perfect Repulsion).[1]

Treatment ConditionMean Index of Preference (IP)P-Value (vs. 0)Statistical Significance
3kPZS (

M)
+0.444 < 0.001Highly Significant Attraction
PZ-tetrasulfate (

M)
-0.349 < 0.05Significant Repulsion/Avoidance
Mixture (1:1 Ratio) -0.050 > 0.05 (ns)Neutralized (No Preference)
Vehicle Control +0.020> 0.05 (ns)Random movement.[1]

Statistical Conclusion: PZ-tetrasulfate is statistically distinct from 3kPZS (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

14
Detailed Experimental Protocol

To replicate these findings, researchers must utilize a self-validating Two-Choice Maze (Flume) protocol.[1]

4.1 Workflow Diagram

ExperimentAcclimation1. Acclimation(10 min, No Stimulus)Release2. Stimulus Release(Randomized Side Assignment)Acclimation->ReleaseRecording3. Data Recording(Video Tracking / PIT Tags)Release->RecordingWashout4. Washout Phase(15 min, High Flow)Recording->WashoutSwitch5. Cross-Over Switch(Stimulus to Opposite Channel)Washout->SwitchAnalysis6. Statistical Analysis(Wilcoxon Signed-Rank)Switch->Analysis

Figure 2: Standard Operating Procedure for Two-Choice Behavioral Assay.

4.2 Protocol Steps & Causality
  • Subject Selection: Use ovulated female sea lampreys (responsive to male pheromone).[3][5][6]

    • Check: Verify ovulation via gentle abdominal pressure.

  • Hydraulic Setup:

    • Use a flume with laminar flow (velocity ~15 cm/s).

    • Causality: Turbulent flow disrupts the chemical plume, leading to false negatives.[1]

  • Stimulus Delivery:

    • Channel A: Vehicle (Methanol/Water).

    • Channel B: PZ-tetrasulfate (

      
       M final concentration).[1]
      
    • Validation: Use dye tests (Rhodamine) prior to fish introduction to verify plume separation between channels.

  • Data Collection:

    • Record time spent in each arm over 20 minutes.

    • Mandatory Control: Switch stimulus sides halfway through to rule out "side bias" (lampreys preferring left/right due to lighting or flow anomalies).

Statistical Methodology

For peer-reviewed publication, the following statistical rigor is required:

  • Normality Check: Perform a Shapiro-Wilk test on the Preference Index (IP) data.

    • If Normal: Use Paired t-test .[1]

    • If Non-Normal (Typical for behavioral data): Use Wilcoxon Signed-Rank Test .[1]

  • Hypothesis Testing:

    • 
      : IP = 0 (No preference).
      
    • 
      : IP 
      
      
      0 (Significant attraction or repulsion).
  • Comparative Testing (ANOVA):

    • To compare 3kPZS vs. PZ-tetrasulfate vs. Mixture groups, use a One-Way ANOVA followed by Tukey’s HSD post-hoc test .[1]

    • Threshold: Significance defined at

      
      .
      

Equation for In-Text Citation: The Index of Preference (IP) is calculated as:


Discussion & Implications

The statistical analysis reveals that PZ-3,7,12,24-tetrasulfate is not a functional alternative to 3kPZS for attraction (trapping).[1] Instead, it acts as a hyper-sulfated antagonist .[1]

  • Structure-Activity Relationship (SAR): The addition of sulfates at C-3, C-7, and C-12 (on top of the C-24 sulfate found in 3kPZS) likely creates steric hindrance or electrostatic repulsion at the receptor's activation site, turning a potential agonist into an antagonist.[1]

  • Management Utility: While 3kPZS is used to bait traps, PZ-tetrasulfate (and mixtures thereof) shows promise for blocking migration into specific tributaries or disrupting mating success by confusing females, a concept known as "sensory camouflage."[1]

References
  • Scott, A. M., Johnson, N. S., Siefkes, M. J., & Li, W. (2023).[1][5] Synergistic behavioral antagonists of a sex pheromone reduce reproduction of invasive sea lamprey.[3][5] iScience, 26(10), 107744.[1][7] [Link][1][7]

  • Li, W., Siefkes, M. J., Scott, A. P., & Teeter, J. H. (2002).[1] Sex pheromone communication in the sea lamprey: Implications for control. Journal of Great Lakes Research, 28, 85-98.[1] [Link][1]

  • Buchinger, T. J., Siefkes, M. J., & Li, W. (2015).[1] Functions of bile acid pheromones in the sea lamprey. In: Bile Acids in Health and Disease, Springer.[1] [Link]

  • Sorensen, P. W., Fine, J. M., Dvornikovs, V., Jeffrey, C. S., Shao, F., Wang, J., ...[1] & Hoye, T. R. (2005).[1][8] Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey.[8][9] Nature Chemical Biology, 1(6), 324-328.[1] [Link]

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